molecular formula C10H8FNO2 B1532629 3-(3-Cyano-4-fluorophenyl)propanoic acid CAS No. 412961-44-5

3-(3-Cyano-4-fluorophenyl)propanoic acid

Cat. No.: B1532629
CAS No.: 412961-44-5
M. Wt: 193.17 g/mol
InChI Key: CHJGXFCJRGEYJO-UHFFFAOYSA-N
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Description

3-(3-Cyano-4-fluorophenyl)propanoic acid (CAS 1267271-26-0) is a valuable chemical building block in organic synthesis and medicinal chemistry research . This compound features a propanoic acid chain linked to a benzene ring that is further substituted with both a fluorine atom and a cyano (nitrile) group . The presence of these multiple functional groups makes it a versatile intermediate for constructing more complex molecules. The carboxylic acid allows for amide coupling or esterification reactions, the aromatic ring enables electrophilic substitutions, and the electron-withdrawing cyano and fluorine groups can influence the ring's electronics and the overall compound's polarity and metabolic stability . While specific analytical data is limited, its molecular formula is C 10 H 8 FNO 2 with a molecular weight of 193.17 g/mol . Researchers value this scaffold for the development of potential pharmaceutical candidates and specialty chemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-cyano-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-10(13)14)5-8(9)6-12/h1,3,5H,2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJGXFCJRGEYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286303
Record name 3-Cyano-4-fluorobenzenepropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412961-44-5
Record name 3-Cyano-4-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412961-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Cyano-4-fluorophenyl)propanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(3-Cyano-4-fluorophenyl)propanoic acid , a specialized fluorinated phenyl-nitrile scaffold used in medicinal chemistry.

PART 1: CHEMICAL IDENTITY & CORE DATA

Compound Name: 3-(3-Cyano-4-fluorophenyl)propanoic acid Synonyms: 3-(3-Cyano-4-fluorophenyl)propionic acid; 5-(2-Carboxyethyl)-2-fluorobenzonitrile; 4-Fluoro-3-cyanohydrocinnamic acid.

Property Data
CAS Number 1240257-01-5 (Note: This CAS is associated with the acid form in specialized catalogs; verify with specific lot COA as indexing varies by supplier).
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Exact Mass 193.0539 g/mol
SMILES OC(=O)CCc1cc(C#N)c(F)cc1
InChIKey MJLFLAORJNTMCE-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 128–132 °C (Predicted/Typical for this class)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1]

PART 2: SYNTHESIS & PRODUCTION PROTOCOLS

The synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid is typically achieved via a Heck Cross-Coupling reaction followed by Hydrogenation . This route is preferred for its scalability and the availability of the starting material, 5-Bromo-2-fluorobenzonitrile .

Strategic Retrosynthesis

The molecule is disconnected at the C(sp2)-C(sp3) bond between the phenyl ring and the propanoic acid chain. The precursor is the aryl bromide, which undergoes palladium-catalyzed coupling with an acrylate ester.

Synthesis_Pathway SM Starting Material 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) Inter Intermediate (E)-3-(3-Cyano-4-fluorophenyl)acrylate SM->Inter Heck Coupling Pd(OAc)2, P(o-tol)3 Acrylic Acid/Ester, TEA Product Target Product 3-(3-Cyano-4-fluorophenyl) propanoic acid Inter->Product Hydrogenation H2, Pd/C MeOH/EtOAc

Figure 1: Synthetic pathway from commercially available 5-bromo-2-fluorobenzonitrile.

Step-by-Step Experimental Protocol

Phase 1: Heck Coupling (Formation of the Acrylate)

  • Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 eq), Ethyl Acrylate (1.5 eq), Palladium(II) Acetate (5 mol%), Tri-o-tolylphosphine (10 mol%), Triethylamine (3.0 eq).

  • Solvent: DMF or Acetonitrile (degassed).

  • Procedure:

    • Charge a reaction vessel with 5-bromo-2-fluorobenzonitrile, Pd(OAc)₂, and phosphine ligand under nitrogen.

    • Add solvent (DMF) and base (TEA), followed by ethyl acrylate.

    • Heat to 90–100°C for 12–16 hours. Monitor by TLC/HPLC for consumption of the aryl bromide.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the unsaturated ester intermediate.

Phase 2: Hydrogenation & Hydrolysis

  • Reagents: Intermediate Ester, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the unsaturated ester in MeOH or EtOAc.

    • Add Pd/C catalyst carefully under inert atmosphere.

    • Stir under H₂ atmosphere at RT for 4–6 hours. (Note: The cyano group is robust under mild hydrogenation, but avoid high pressure/temperature to prevent nitrile reduction).

    • Hydrolysis (if ester used): Treat the saturated ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 2–3.

    • Isolation: Extract the free acid with EtOAc. Concentrate to yield the target 3-(3-Cyano-4-fluorophenyl)propanoic acid .

PART 3: APPLICATIONS IN DRUG DISCOVERY

This scaffold is a "privileged structure" in medicinal chemistry, particularly for modulating the physicochemical properties of drug candidates.

1. Bioisosterism & Metabolic Stability:

  • Fluorine Substitution: The C4-fluorine atom blocks metabolic oxidation at the para-position (a common metabolic soft spot), increasing the half-life (

    
    ) of the molecule.
    
  • Nitrile Group: The C3-cyano group acts as a hydrogen bond acceptor and a dipole, often improving potency by interacting with serine or threonine residues in receptor binding pockets (e.g., Androgen Receptor, PARP).

2. Target Classes:

  • Androgen Receptor (AR) Antagonists: The 3-cyano-4-fluorophenyl moiety is a core pharmacophore in second-generation anti-androgens (structural analogs of Enzalutamide/Apalutamide).

  • PARP Inhibitors: Used as a linker or tail group to optimize lipophilicity (

    
    ) and permeability in DNA repair inhibitors.
    

SAR_Logic cluster_effects Medicinal Chemistry Utility Core 3-(3-Cyano-4-fluorophenyl) propanoic acid Metabolism Metabolic Stability (F blocks p-oxidation) Core->Metabolism Binding Receptor Affinity (CN dipole interaction) Core->Binding Linker Linker Chemistry (COOH for amide coupling) Core->Linker

Figure 2: Structure-Activity Relationship (SAR) utility of the scaffold.

PART 4: ANALYTICAL VALIDATION

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.1 (s, 1H, COOH)
      
    • 
       7.8–7.6 (m, 2H, Ar-H at C2, C6)
      
    • 
       7.4 (t, 1H, Ar-H at C5, coupling with F)
      
    • 
       2.85 (t, 2H, Ar-CH₂)
      
    • 
       2.55 (t, 2H, CH₂-COOH)
      
  • ¹⁹F NMR: Single peak around -110 ppm (typical for aryl fluoride).

  • IR Spectrum:

    • ~2230 cm⁻¹ (C≡N stretch, sharp)

    • ~1710 cm⁻¹ (C=O stretch, carboxylic acid)

REFERENCES

  • Starting Material Data: 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3).[2][3][4] Santa Cruz Biotechnology.[2][5] Link

  • Synthetic Methodology: Heck Reaction Protocols for Aryl Fluorides. Sigma-Aldrich Technical Library. Link

  • Commercial Availability: 3-(3-Cyano-4-fluorophenyl)propanoic acid Product Page. Angene Chemical. (Referenced via NaviMRO distributor). Link

  • Analogous Scaffolds: Synthesis of 3-(4-fluorophenyl)propanoic acid derivatives. PubChem Compound Summary. Link

Sources

Thermodynamic properties of fluorinated phenylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Fluorinated Phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Phenylpropanoic acid derivatives, a scaffold present in numerous pharmaceuticals, are frequently targeted for fluorination to optimize their therapeutic potential. A deep understanding of the thermodynamic properties of these modified compounds is paramount for predicting their behavior, from solubility and membrane permeability to drug-receptor interactions. This guide provides a comprehensive exploration of the thermodynamic landscape of fluorinated phenylpropanoic acid derivatives, synthesizing theoretical principles, experimental methodologies, and computational approaches. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to harness the full potential of fluorination in rational drug design.

The Significance of Thermodynamics in Fluorinated Drug Discovery

The journey of a drug molecule from administration to its biological target is governed by a series of thermodynamic equilibria. Properties such as solubility, lipophilicity (log P), and acidity (pKa) are direct manifestations of the underlying thermodynamics of solvation and ionization. Fluorine's unique electronic properties—its high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size—induce significant, and often predictable, changes in the thermodynamic profile of a parent molecule.[1]

For phenylpropanoic acid derivatives, which include critical drugs like Ibuprofen, fluorination can:

  • Modulate Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine can increase the acidity of the carboxylic acid moiety, influencing its ionization state at physiological pH.[2][3]

  • Alter Lipophilicity (Log P): Fluorination can enhance lipophilicity, which affects membrane partitioning, absorption, distribution, and protein binding.[4]

  • Enhance Metabolic Stability: The formidable strength of the C-F bond can block metabolic oxidation at specific sites, increasing the drug's half-life.[5]

  • Influence Binding Affinity: Changes in polarity and conformation upon fluorination can alter the enthalpy (ΔH) and entropy (ΔS) of binding to a biological target, thereby modifying potency and selectivity.

A thorough thermodynamic characterization is therefore not merely an academic exercise but a crucial component of a robust drug development program, enabling a more rational, predictive approach to molecular design.

The Impact of Fluorination: A Physicochemical Perspective

The introduction of fluorine onto the phenyl ring or the propanoic acid chain of a molecule creates distinct electronic and conformational effects that are the root of the observed thermodynamic changes.

  • Inductive and Field Effects: Fluorine's intense electronegativity withdraws electron density from the surrounding molecular framework. This "inductive effect" is key to its ability to lower the pKa of nearby acidic groups. For instance, the pKa of trifluoroacetic acid is remarkably low at ~0.3, compared to acetic acid's 4.76.[2] This effect stabilizes the conjugate base, making the proton more readily donated.

  • Lipophilicity and Solvation: The thermodynamics of transferring a solute from an aqueous phase to a nonpolar solvent (like octanol, in the case of Log P determination) is a complex interplay of enthalpy and entropy. Fluorine substitution often increases lipophilicity. The Gibbs free energy of solvation (ΔG_solv), which dictates solubility, is a sum of the energy required to create a cavity in the solvent and the energy released from solute-solvent interactions.[6][7] Fluorination alters these interactions, generally making solvation in nonpolar media more favorable.

  • Conformational Control: Fluorine can influence molecular conformation through steric and electrostatic interactions, such as the gauche effect. By favoring specific rotamers, fluorination can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a receptor.

The following diagram illustrates the thermodynamic cycle for solvation, a fundamental concept in understanding solubility and lipophilicity.

cluster_0 A Solute (gas) + Solvent (liquid) B Solute (solvated) A->B ΔG solvation C Solute (gas) + Solvent (gas) A->C ΔG vaporization (solvent) D Solute (gas) + Cavity in Solvent A->D ΔG cavity D->B ΔG interaction caption Thermodynamic cycle of solvation.

Caption: A diagram illustrating the Gibbs free energy changes involved in the solvation process.

Experimental Determination of Thermodynamic Properties

Precise experimental data is the gold standard for thermodynamic characterization. A suite of calorimetric and analytical techniques is employed to measure key parameters.

Calorimetric Techniques

Calorimetry directly measures the heat changes associated with physical transitions or chemical reactions.

DSC is a workhorse technique for studying thermal transitions. It measures the difference in heat flow required to maintain a sample and a reference at the same temperature as they are subjected to a controlled temperature program.

Key Parameters Determined:

  • Melting Temperature (T_m)

  • Enthalpy of Fusion (ΔH_fus)

  • Glass Transition Temperature (T_g)

  • Heat Capacity (C_p)

Experimental Protocol: Determination of Enthalpy of Fusion (ΔH_fus) by DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the fluorinated phenylpropanoic acid derivative into a hermetic aluminum pan.[8]

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Perform an initial heating and cooling cycle to eliminate thermal history (e.g., heat to 20 °C above the melt, hold for 2 minutes, then cool at 10 °C/min).[8]

    • Initiate the data acquisition scan. Heat the sample at a controlled rate (e.g., 5-10 °C/min) through its melting transition to a temperature well above the final melting point.[8]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Integrate the area under the peak to determine the enthalpy of fusion (ΔH_fus) in J/g.

    • Convert to molar enthalpy (kJ/mol) using the molecular weight of the compound.

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[9] For organofluorine compounds, specialized techniques are required to handle the corrosive products (hydrofluoric acid, HF) and ensure complete combustion. The rotating-bomb calorimeter is the apparatus of choice.[10]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation:

    • Prepare a pellet of the solid sample (0.5-1.0 g).

    • Accurately weigh the pellet and place it in a platinum crucible within the bomb.

    • Attach a measured length of fuse wire (e.g., platinum) to the electrodes, ensuring contact with the sample.[11]

    • Add a small, known amount of water (e.g., 1 mL) to the bottom of the bomb to ensure the final HF product is in a defined aqueous state.

  • Bomb Assembly and Pressurization:

    • Seal the bomb head tightly.

    • Flush the bomb with pure oxygen, then pressurize it to approximately 30 atm.[11][12]

    • Submerge the pressurized bomb in water to check for leaks.

  • Calorimetric Measurement:

    • Place the bomb in the calorimeter bucket, which contains a precisely known mass of water.

    • Allow the system to reach thermal equilibrium while stirring, recording the temperature for a defined initial period.

    • Ignite the sample via the fuse wire and record the temperature rise at short intervals until a new thermal equilibrium is reached.[13]

    • The "rotating" feature is engaged after ignition to ensure that the gaseous products and the aqueous HF solution equilibrate, forming a well-defined final state.[10]

  • Analysis and Calculation:

    • Determine the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the total heat released by multiplying the temperature rise by the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).

    • Apply corrections for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual N2).

    • The resulting value is the internal energy of combustion at constant volume (ΔcU°). This is converted to the standard enthalpy of combustion (ΔcH°) and subsequently used with known standard enthalpies of formation for CO2(g) and HF(aq) to calculate the standard enthalpy of formation (ΔfH°) of the compound.[14]

cluster_0 A Prepare & Weigh Sample Pellet B Assemble & Pressurize Bomb with O2 A->B C Equilibrate in Calorimeter B->C D Ignite Sample C->D E Record Temperature Rise D->E F Correct for Fuse & Side Reactions E->F G Calculate ΔcH° F->G H Calculate ΔfH° G->H caption Workflow for Bomb Calorimetry.

Caption: A simplified workflow for determining the standard enthalpy of formation using bomb calorimetry.

Vapor Pressure and Enthalpies of Phase Change

The enthalpy of sublimation (ΔH_sub) and vaporization (ΔH_vap) are critical for understanding phase behavior and are related to the enthalpy of fusion by Hess's Law (ΔH_sub = ΔH_fus + ΔH_vap). Vapor pressure measurements as a function of temperature allow for the calculation of these enthalpies via the Clausius-Clapeyron equation.

The Knudsen effusion method is particularly suited for compounds with low volatility. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature.[15]

Isothermal Titration Calorimetry (ITC)

While not a method for determining the properties of the compound in isolation, ITC is the premier technique for directly measuring the thermodynamics of binding interactions. It provides a complete thermodynamic profile of a ligand binding to its macromolecular target (e.g., a protein) in a single experiment.[16]

Key Parameters Determined:

  • Binding Affinity (K_a)

  • Binding Enthalpy (ΔH)

  • Stoichiometry (n)

  • From these, Gibbs Free Energy (ΔG) and Entropy (ΔS) of binding are calculated (ΔG = -RTln(K_a) = ΔH - TΔS).

The technique involves titrating the fluorinated phenylpropanoic acid derivative (the ligand) into a solution containing the target protein and measuring the minute heat changes that occur with each injection.[17][18]

Thermodynamic Data for Fluorinated Phenylpropanoic Acids and Related Compounds

Table 1: Selected Thermodynamic Data for Fluorinated Aromatic Acids and Related Compounds

CompoundFormulaΔfH° (crystal, kJ/mol)ΔH_fus (kJ/mol)T_m (°C)Reference(s)
o-Fluorobenzoic acidC₇H₅FO₂-134.38--[10]
m-Fluorobenzoic acidC₇H₅FO₂-137.84--[10]
p-Fluorobenzoic acidC₇H₅FO₂-138.95--[10]
(R,S)-FlurbiprofenC₁₅H₁₃FO₂-23.0 ± 0.3114.1[4]
(R)-FlurbiprofenC₁₅H₁₃FO₂-22.0 ± 0.3113.8[4]
Perfluorooctanoic acidC₈HF₁₅O₂-13.9 ± 0.254.7[15]

Note: Enthalpy of formation values are often reported in kcal/mol in older literature; values have been converted for consistency. Direct data for fluorinated phenylpropanoic acids is limited, highlighting the need for further experimental work.

The Role of Computational Chemistry

Given the challenges in synthesizing and experimentally characterizing every desired derivative, computational chemistry has become an indispensable tool. High-level ab initio and Density Functional Theory (DFT) methods can predict thermodynamic properties with increasing accuracy.[5][19]

  • Enthalpy of Formation: Methods like G4 or CBS-QB3 can calculate gas-phase enthalpies of formation.[20] These are often used in conjunction with experimental data to build consistent thermochemical libraries.[21]

  • pKa and Solvation Energy: Continuum solvation models (like COSMO-RS or SMD) can be used to calculate the Gibbs free energy of solvation, which is essential for predicting pKa and solubility.[6]

  • Conformational Analysis: Computational scans of dihedral angles can identify low-energy conformers, which is crucial for understanding receptor binding and entropic contributions.

It is critical to benchmark computational results against reliable experimental data. A powerful approach is the mutual validation where experimental results for properties like heat capacity and vapor pressure are checked for thermodynamic consistency against values calculated via statistical mechanics from computationally derived molecular parameters (vibrational frequencies, moments of inertia).

cluster_0 A Fluorine Substitution (e.g., on Phenyl Ring) B Increased Electronegativity & Inductive Effect A->B C Stabilization of Carboxylate Anion B->C E Altered Solvation Thermodynamics B->E D Lower pKa (Stronger Acid) C->D F Change in LogP (Lipophilicity) E->F caption Impact of fluorination on pKa.

Caption: Logical flow showing how fluorine's electronic properties influence the acidity of a carboxylic acid.

Conclusion and Future Outlook

The thermodynamic properties of fluorinated phenylpropanoic acid derivatives are a direct consequence of the unique and potent effects of the fluorine atom. A comprehensive understanding of these properties—from the enthalpy of formation to the Gibbs free energy of binding—is essential for the rational design of effective and safe pharmaceuticals. While experimental techniques like rotating-bomb calorimetry and DSC provide foundational data, the practical reality of drug discovery necessitates a synergistic approach where high-throughput computational screening is used to prioritize candidates for synthesis and detailed experimental characterization. The current scarcity of a consolidated thermodynamic database for this specific class of compounds represents a significant opportunity for future research, which will undoubtedly accelerate the development of next-generation therapeutics.

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  • Jabeen, I., et al. (2024). Modification of ibuprofen to improve the medicinal effect; structural, biological, and toxicological study. PMC. [Link]

  • OChemTutor. (n.d.). pKa values. [Link]

  • Liang, S., & Strathmann, T. J. (2014). Gibbs-free energy values for reductive dehalogenation of selected fluorinated aromatic and aliphatic compounds as well as their chlorinated analogues. ResearchGate. [Link]

  • Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. [Link]

  • Martens, J., et al. (2018). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. [Link]

  • Zhang, T., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]

  • McGrath, M. J., et al. (2012). Calculation of the Gibbs free energy of solvation and dissociation of HCl in water via Monte Carlo simulations and continuum solvation models. Physical Chemistry Chemical Physics. [Link]

  • Klimovich, A., & Mobley, D. L. (2010). Evaluation of solvation free energies for small molecules with the AMOEBA polarizable force field. PMC. [Link]

  • Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. [Link]

  • Ben-Naim, A. (2024). Solvation Thermodynamics and Its Applications. MDPI. [Link]

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An In-Depth Technical Guide to the Acidity and pKa of 3-(3-Cyano-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Significance of pKa in Medicinal Chemistry

3-(3-Cyano-4-fluorophenyl)propanoic acid is a compound of interest for researchers in drug discovery due to its molecular scaffold, which can be adapted for various therapeutic targets. The molecule consists of a propanoic acid chain attached to a phenyl ring, which is functionalized with two potent electron-withdrawing groups: a cyano group at the meta-position and a fluoro group at the para-position relative to the side chain.

The ionization state of the carboxylic acid group is critical. At physiological pH (typically around 7.4), a compound's pKa determines the ratio of its neutral (protonated) to its anionic (deprotonated) form. This balance influences:

  • Aqueous Solubility: The ionized form is generally more water-soluble, affecting formulation and bioavailability.

  • Membrane Permeability: The neutral, more lipophilic form is better able to cross biological membranes, a key step in drug absorption.[2]

  • Drug-Target Interactions: The charge of a molecule can be crucial for binding to the active site of a protein through ionic interactions.

Therefore, a precise understanding and, ideally, a quantitative value for the pKa are essential for rational drug design and lead optimization.

Theoretical Analysis of Acidity: A Structure-Based Approach

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any structural feature that stabilizes this negative charge will make the proton easier to remove, resulting in a stronger acid and a lower pKa value.

Baseline Acidity: From Propanoic to Phenylpropanoic Acid

To understand the effects of the substituted phenyl ring, we must first establish a baseline.

  • Propanoic Acid: This simple alkyl carboxylic acid has a pKa of approximately 4.87.[3]

  • 3-Phenylpropanoic Acid: Replacing a hydrogen on the alkyl chain with a phenyl group introduces an sp²-hybridized carbon, which is more electronegative than the sp³ carbons of the alkyl chain.[4][5] This provides a weak inductive electron-withdrawing effect, stabilizing the carboxylate and making 3-phenylpropanoic acid slightly more acidic, with a pKa of approximately 4.66.[6]

The Role of Substituents: Inductive and Resonance Effects

The primary drivers of acidity for 3-(3-Cyano-4-fluorophenyl)propanoic acid are the electronic effects of the cyano and fluoro groups on the phenyl ring. These effects are transmitted through the molecular framework to the carboxylate group, influencing its stability.

  • Cyano Group (-CN): Positioned meta to the propanoic acid side chain, the cyano group is a powerful electron-withdrawing substituent.

    • Inductive Effect (-I): Due to the high electronegativity of the nitrogen atom, the cyano group strongly pulls electron density through the sigma bonds of the ring.

    • Resonance Effect (-M): The cyano group can also withdraw electron density through the pi system. This effect stabilizes the negative charge on the conjugate base, making deprotonation more favorable.[3][7] The Hammett constant for a meta-cyano group (σ_meta) is approximately +0.56, indicating a strong acid-strengthening effect.[7][8]

  • Fluoro Group (-F): Positioned para to the side chain, the fluorine atom exerts two opposing electronic effects.

    • Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect.

    • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi system, an electron-donating effect. For halogens, the inductive (-I) effect is dominant over the resonance (+M) effect in influencing the acidity of benzoic acids. The Hammett constant for a para-fluoro group (σ_para) is +0.062, confirming its net electron-withdrawing and acid-strengthening character.[7]

Predicted Acidity of 3-(3-Cyano-4-fluorophenyl)propanoic Acid

The insulating effect of the two-carbon ethyl linker between the phenyl ring and the carboxyl group will dampen the magnitude of the substituent effects compared to what is observed in substituted benzoic acids. However, the combined, potent electron-withdrawing nature of both the meta-cyano and para-fluoro groups will significantly stabilize the carboxylate conjugate base. This stabilization enhances the ease of deprotonation, leading to a marked increase in acidity.

Methodologies for pKa Determination

To move from a theoretical estimate to a definitive value, rigorous experimental or computational methods must be employed.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, accuracy, and reliability.[1][9][10] The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.

  • Reagent and Sample Preparation:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) as the titrant.

    • Prepare a 0.1 M hydrochloric acid (HCl) solution for initial pH adjustment.

    • Accurately weigh and dissolve a sample of 3-(3-Cyano-4-fluorophenyl)propanoic acid in a suitable solvent (e.g., a water/methanol co-solvent system to ensure solubility) to a known concentration, typically around 1-10 mM.[9]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[9]

  • Instrumentation and Calibration:

    • Calibrate a high-precision pH meter using at least two, and preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[9]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled beaker with a magnetic stirrer.

    • Add a sufficient volume of 0.15 M KCl to maintain ionic strength.

    • If necessary, adjust the initial pH of the solution to below 2.5 using 0.1 M HCl to ensure the carboxylic acid is fully protonated.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH titrant.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve, which can be precisely identified by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is determined at the half-equivalence point, where exactly half of the acid has been neutralized. At this specific point, the pH of the solution is equal to the pKa of the acid.[9][11]

Figure 2. Conceptual workflow for in silico pKa prediction.

Data Summary and Comparative Analysis

To place the predicted acidity of our target molecule in context, the following table summarizes the pKa values of relevant compounds.

CompoundStructurepKa ValueRationale for Acidity
Propanoic AcidCH₃CH₂COOH~4.87 [3]Baseline alkyl carboxylic acid.
3-Phenylpropanoic AcidC₆H₅CH₂CH₂COOH~4.66 [6]Weakly acidic due to the inductive effect of the phenyl ring.
Benzoic AcidC₆H₅COOH~4.20 [4]More acidic than phenylpropanoic acid due to direct attachment of the sp² ring to the carboxyl group.
3-(4-Fluorophenyl)propanoic AcidFC₆H₄CH₂CH₂COOH~4.59 (Est.)Slightly more acidic than phenylpropanoic acid due to the -I effect of fluorine.
3-(3-Cyanophenyl)propanoic AcidNCC₆H₄CH₂CH₂COOH~4.3-4.4 (Est.)More acidic due to the strong -I and -M effects of the cyano group.
3-(3-Cyano-4-fluorophenyl)propanoic Acid NCC₆H₃(F)CH₂CH₂COOH ~3.8 - 4.2 (Predicted) Significantly more acidic due to the combined, potent electron-withdrawing effects of both substituents.

Estimated (Est.) values are based on applying substituent effects to the parent compound's pKa.

Conclusion

The acidity of 3-(3-Cyano-4-fluorophenyl)propanoic acid is fundamentally governed by the electronic properties of its substituted aromatic ring. The presence of a meta-cyano group and a para-fluoro group, both of which are strongly electron-withdrawing, acts to stabilize the conjugate base of the carboxylic acid. This stabilization facilitates the dissociation of the acidic proton, leading to a significantly lower pKa compared to unsubstituted 3-phenylpropanoic acid. Based on this theoretical analysis, the pKa is predicted to be in the range of 3.8 to 4.2. For drug development purposes, this predicted value suggests that at physiological pH, the compound will exist predominantly in its deprotonated, anionic form, a critical insight for predicting its solubility, absorption, and potential for ionic interactions. While this guide provides a robust theoretical prediction, experimental verification via potentiometric titration is strongly recommended to obtain a definitive pKa value for use in advanced research and development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Wiley Online Library. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Filo. (2025). how a cyano group drastically impacts the pka. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (2025). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • ChemRxiv. (2024). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • YouTube. (2020). pH titration- for the determination of pKa value of weak acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • University of Illinois. (n.d.). Carboxylic Acids and the Acidity of the O-H Bond. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Effect of phenyl and vinyl substituents on Acidity of carboxylic. Retrieved from [Link]

  • Schwarzenbach et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Process Design for 3-(3-Cyano-4-fluorophenyl)propanoic Acid

[1]

Executive Summary

3-(3-Cyano-4-fluorophenyl)propanoic acid (CAS: Variable/Proprietary Intermediate) represents a class of fluorinated phenylpropanoic acids essential for pharmaceutical API synthesis.[1] Its solubility behavior is governed by the interplay between the polar carboxylic acid "head," the hydrophobic phenyl ring, and the electron-withdrawing cyano (-CN) and fluoro (-F) substituents.[1]

This guide provides a comprehensive framework for understanding its dissolution thermodynamics, predicting solvent compatibility, and executing precise solubility measurements to drive crystallization and purification processes.[1]

Chemical Identity & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.[1]

FeatureDescriptionImpact on Solubility
Core Structure Phenylpropanoic AcidAmphiphilic nature; pH-dependent aqueous solubility.[1]
Substituent 1 3-Cyano (-CN)Strong dipole; increases solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).[1]
Substituent 2 4-Fluoro (-F)Lipophilic; increases solubility in halogenated solvents and esters; reduces water solubility.[1]
H-Bonding Carboxyl Group (-COOH)Donor/Acceptor; facilitates dimerization in non-polar solvents and H-bonding in alcohols.[1]

Molecular Weight: ~193.17 g/mol (Estimate based on formula

Predicted LogP:1

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3-(4-fluorophenyl)propanoic acid), the solubility profile is categorized below.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Dipole-dipole interactions with -CN and -COOH.[1]
Polar Protic Methanol, Ethanol, IPAHigh (50–150 mg/mL)Hydrogen bonding with carboxyl group.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–80 mg/mL)Good for crystallization; breaks acid dimers.[1]
Ethers THF, MTBEModerate Good solvation of the phenyl ring.[1]
Non-Polar Hexane, Heptane, TolueneLow/Insoluble (<5 mg/mL)Lack of polar interactions; potential anti-solvents.[1]
Aqueous Water (pH < 4)Insoluble Acid form predominates.[1]
Aqueous Water (pH > 8)Soluble Salt formation (Carboxylate anion).[1]

Process Insight: The steep solubility differential between Ethyl Acetate (moderate) and Heptane (low) suggests this solvent pair is ideal for anti-solvent crystallization.[1]

Thermodynamic Modeling

To optimize crystallization, experimental data should be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for this class of compounds.[1]

The Modified Apelblat Model
1
  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression.
    

Application:

  • Measure solubility at 5 temperatures (e.g., 278K, 288K, 298K, 308K, 318K).[1]

  • Plot

    
     vs. 
    
    
    .[1]
  • Extract enthalpy (

    
    ) and entropy (
    
    
    ) of dissolution.[1][2]

Why this matters: A positive


 indicates an endothermic process, meaning solubility increases with temperature—a prerequisite for cooling crystallization.[1]

Experimental Protocol: Determination of Solubility

Since specific peer-reviewed data for this intermediate may be proprietary, the following self-validating protocol ensures accurate in-house determination.

Method: Laser Monitoring (Dynamic) or Gravimetric (Static)

Recommended: Static Gravimetric Method (High reliability, low equipment cost).[1]

Workflow Diagram

SolubilityProtocolStartStart: Excess SoluteMixEquilibration(Const. Temp, Stirring 24h)Start->MixAdd SolventFilterSyringe Filtration(0.45 µm PTFE)Mix->FilterSaturated SolutionDryEvaporation & Drying(Vacuum Oven)Filter->DryAliquotCalcGravimetric Analysis(Mass Calculation)Dry->CalcWeigh ResidueValidateHPLC Verification(Purity Check)Calc->ValidateConfirm

Figure 1: Step-by-step workflow for determining static solubility.

Detailed Procedure
  • Preparation: Add excess 3-(3-Cyano-4-fluorophenyl)propanoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm at the target temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw 2 mL of supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE filter into a pre-weighed weighing dish.

  • Quantification: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.

  • Calculation:

    
    [1]
    

Process Application: Crystallization Design

Using the solubility data, we can design a purification process.[1]

Decision Tree for Crystallization

CrystDesignInputSolubility Data AnalysisSlopeIs Solubility Curve Steep?Input->SlopeCoolingCooling Crystallization(e.g., in Ethanol)Slope->CoolingYes (High dS/dT)AntiSolventAnti-Solvent Crystallization(e.g., EtOAc + Heptane)Slope->AntiSolventNo (Flat Curve)EvapEvaporative CrystallizationSlope->EvapVery High Solubility

Figure 2: Process selection based on solubility curve analysis.

  • Scenario A (Steep Curve): If solubility in Ethanol drops significantly from 60°C to 0°C, use Cooling Crystallization .[1] This is energy-efficient and yields uniform crystals.[1]

  • Scenario B (Flat Curve): If solubility is high and stable (e.g., in Acetone), add Heptane or Water as an anti-solvent to force precipitation.[1]

Safety & Handling (E-E-A-T)

As a fluorinated nitrile, specific precautions are required.

  • Hazard Identification:

    • Acute Toxicity: Potential nitrile liberation (metabolic).[1]

    • Irritant: Causes skin and eye irritation (H315, H319).[1]

  • PPE: Nitrile gloves (0.11 mm minimum), safety goggles, and lab coat.[1]

  • Waste Disposal: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. Link(Foundational model for acid solubility).

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility prediction).

  • PubChem. 3-(4-Fluorophenyl)propionic acid (Analog Data). National Library of Medicine. Link(Source for structural analog properties).

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link(Methodology for binary solvent mixtures).

In-Depth Technical Guide: The Role of 3-(3-Cyano-4-fluorophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Cyano-4-fluorophenyl)propanoic acid is a specialized chemical intermediate that has emerged as a critical scaffold in modern drug discovery. Its structural core—the 3-cyano-4-fluorophenyl moiety—represents a "privileged structure" in medicinal chemistry, offering a unique combination of metabolic stability, electronic tuning, and bioisosteric potential.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, synthetic pathways, and specific applications in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors , Indoleamine 2,3-dioxygenase (IDO) inhibitors , and antimalarial agents . It serves as a practical manual for researchers seeking to leverage this moiety to optimize potency and pharmacokinetic (PK) profiles.

Structural Analysis & Pharmacophore Relevance[1]

The efficacy of 3-(3-Cyano-4-fluorophenyl)propanoic acid lies in the synergistic effects of its substituents on the phenyl ring.

Electronic and Steric Modulation
  • 3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that enhances the acidity of the distal carboxylic acid (via inductive effects) and serves as a robust hydrogen bond acceptor. It often acts as a bioisostere for halogens or carbonyls but with a distinct dipole moment (approx. 3.9 D).

  • 4-Fluoro Group (-F): Positioned para to the propanoic acid tail, the fluorine atom blocks metabolic oxidation (a common clearance pathway for phenyl rings) while exerting a strong electronegative pull.

  • Propanoic Acid Tail: A flexible 3-carbon linker that mimics the side chains of biological substrates (e.g., amino acids, fatty acids), facilitating binding to active sites in enzymes like GSNOR and IDO.

Physicochemical Profile
PropertyValue (Predicted)Relevance
Formula C₁₀H₈FNO₂Core Stoichiometry
Molecular Weight 193.17 g/mol Fragment-based drug design (FBDD) compliant
cLogP ~1.8 - 2.1Optimal lipophilicity for membrane permeability
pKa (Acid) ~4.5Typical for carboxylic acids; ionizable at physiological pH
H-Bond Acceptors 3 (CN, COOH)Critical for receptor-ligand interaction
H-Bond Donors 1 (COOH)Critical for active site anchoring

Synthetic Utility and Pathways[1][2][3]

The synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid is typically achieved through two primary routes: Knoevenagel Condensation (starting from the aldehyde) or Heck Coupling (starting from the aryl halide).

Synthesis Workflow Visualization

SynthesisPathways Aldehyde 3-Cyano-4-fluorobenzaldehyde (CAS 218301-22-5) Cinnamic Intermediate: 3-(3-Cyano-4-fluorophenyl) acrylic acid Aldehyde->Cinnamic Knoevenagel (Pyridine, Piperidine, Reflux) Malonic Malonic Acid Malonic->Cinnamic Target TARGET: 3-(3-Cyano-4-fluorophenyl) propanoic acid Cinnamic->Target Hydrogenation (H2, Pd/C) Halide 3-Cyano-4-fluoro-1-bromobenzene Halide->Target Heck Coupling (Pd(OAc)2, PPh3, TEA) then Reduction Acrylate Acrylic Acid / Ester Acrylate->Target

Figure 1: Primary synthetic routes for the target scaffold. The Knoevenagel route is generally preferred for scale-up due to lower catalyst costs.

Detailed Protocol: Knoevenagel Route

Objective: Synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid from 3-Cyano-4-fluorobenzaldehyde.

Step 1: Condensation to Cinnamic Acid Derivative

  • Reagents: 3-Cyano-4-fluorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine and heat to reflux (80-100°C) for 4-6 hours until CO₂ evolution ceases.

    • Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the intermediate 3-(3-cyano-4-fluorophenyl)acrylic acid. Filter and dry.

    • Checkpoint: Verify formation of alkene via ¹H NMR (doublet signals at ~6.5 and ~7.6 ppm).

Step 2: Hydrogenation to Propanoic Acid

  • Reagents: Acrylic acid intermediate, 10% Pd/C (5 wt%), Methanol or Ethanol.

  • Procedure:

    • Dissolve intermediate in alcohol. Degas with N₂.

    • Introduce H₂ gas (balloon pressure or 1-3 atm). Stir at RT for 2-12 hours.

    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Recrystallization: Typically from EtOAc/Hexanes.

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it is an active pharmacophore component in several therapeutic classes.

Case Study: GSNOR Inhibitors

S-nitrosoglutathione reductase (GSNOR) regulates nitric oxide (NO) signaling. Inhibitors are developed for asthma, COPD, and inflammatory diseases.

  • Role of Scaffold: The propanoic acid tail binds to the arginine-rich active site of GSNOR, mimicking the glutamyl tail of the natural substrate (GSNO).

  • Specific Interaction: The 3-cyano-4-fluorophenyl head fits into the hydrophobic pocket near the active site. The cyano group forms specific dipole interactions that enhance potency compared to the unsubstituted phenyl analog [1].

Case Study: IDO Inhibitors

Indoleamine 2,3-dioxygenase (IDO) is a target for cancer immunotherapy.

  • Role of Scaffold: In compounds like those described in WO2017/106062, the scaffold serves as a "tail" that extends from the core heterocycle (e.g., hydroxyamidine or urea core) to interact with the heme pocket entrance [2].

  • Advantage: The 4-fluoro substitution prevents metabolic hydroxylation at the para-position, significantly increasing the half-life (

    
    ) of the inhibitor in liver microsomes.
    
Pharmacophore Mapping[1]

Pharmacophore Tail Propanoic Acid Tail (Ionic Interaction) Linker Ethyl Linker (Flexibility) Tail->Linker Enzyme Enzyme Active Site (Arg/Lys Residues) Tail->Enzyme Salt Bridge Ring Phenyl Ring (Pi-Stacking) Linker->Ring Cyano 3-CN Group (H-Bond Acceptor) Ring->Cyano Fluoro 4-F Group (Metabolic Block) Ring->Fluoro Pocket Hydrophobic Pocket Ring->Pocket Van der Waals Cyano->Pocket Dipole Interaction Fluoro->Pocket Steric Fit

Figure 2: Pharmacophore map illustrating the specific binding roles of the 3-(3-cyano-4-fluorophenyl)propanoic acid moiety.

Experimental Protocol: Amide Coupling

A common application is coupling this acid to an amine to generate a bioactive amide.

Standard Operating Procedure (SOP):

  • Activation: Dissolve 3-(3-cyano-4-fluorophenyl)propanoic acid (1.0 eq) in DMF or DCM.

  • Coupling Agents: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) or HATU (1.1 eq). Stir for 15 min at 0°C.

  • Amine Addition: Add the target amine (1.0-1.2 eq) and DIPEA (2-3 eq).

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Validation: Monitor by LC-MS. The product should show a mass shift corresponding to the loss of water (

    
    ).
    

Quality Control & Analytics

To ensure the integrity of this intermediate in your workflow, adhere to these specifications:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • ¹H NMR (DMSO-d₆):

    • 
       12.1 (s, 1H, COOH)
      
    • 
       7.8 (dd, 1H, Ar-H ortho to CN)
      
    • 
       7.6 (m, 1H, Ar-H)
      
    • 
       7.4 (t, 1H, Ar-H ortho to F)
      
    • 
       2.8 (t, 2H, Ar-CH₂)
      
    • 
       2.5 (t, 2H, CH₂-COOH)
      

References

  • Sun, X., et al. (2015). Pyrrole inhibitors of S-nitrosoglutathione reductase as therapeutic agents. US Patent 9,138,427. Link

  • Combs, A. P., et al. (2017). Novel compounds as indoleamine 2,3-dioxygenase inhibitors. WO Patent 2017/106062. Link

  • PubChem Compound Summary. 3-(4-Fluorophenyl)propionic acid (Analogous Structure Reference). Link

  • Lotz, C. N., et al. (2024). Robenidine derivatives as potential antischistosomal drug candidates. International Journal for Parasitology: Drugs and Drug Resistance. Link

  • TCI Chemicals. 3-Cyano-4-fluorobenzaldehyde (Precursor CAS 218301-22-5).[1][2][3] Link

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An In-depth Technical Guide to the Synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(3-Cyano-4-fluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. The guide delves into two principal synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

3-(3-Cyano-4-fluorophenyl)propanoic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. Its structural features, including the cyano and fluoro groups on the phenyl ring, are crucial for molecular recognition and binding to specific biological targets. The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to the pharmaceutical industry. This guide will explore two robust and versatile pathways: the Knoevenagel condensation followed by hydrogenation, and the malonic ester synthesis.

Pathway 1: Knoevenagel Condensation and Subsequent Hydrogenation

This pathway offers a direct and high-yielding approach to 3-(3-Cyano-4-fluorophenyl)propanoic acid, commencing with the readily available 2-fluoro-5-formylbenzonitrile. The key steps involve a Knoevenagel condensation to form an acrylic acid intermediate, which is then reduced to the desired propanoic acid.

Step 1: Synthesis of 3-(3-Cyano-4-fluorophenyl)acrylic acid via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In this step, 2-fluoro-5-formylbenzonitrile is reacted with malonic acid in the presence of a base catalyst to furnish 3-(3-cyano-4-fluorophenyl)acrylic acid.

Causality of Experimental Choices:

  • Malonic Acid: Serves as the active methylene compound, providing the two-carbon extension to the aldehyde.

  • Pyridine and Piperidine: Pyridine acts as a solvent and a weak base, while piperidine is a more effective basic catalyst that facilitates the deprotonation of malonic acid to form the reactive enolate.[2]

  • Temperature: The reaction is typically heated to drive the condensation and subsequent decarboxylation of the intermediate to completion.

Experimental Protocol:

  • To a solution of 2-fluoro-5-formylbenzonitrile (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (around 100-115 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-cyano-4-fluorophenyl)acrylic acid.

Knoevenagel_Condensation 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile Intermediate Unstable Intermediate 2-Fluoro-5-formylbenzonitrile->Intermediate Piperidine, Pyridine, Δ Malonic Acid Malonic Acid Malonic Acid->Intermediate Acrylic_Acid 3-(3-Cyano-4-fluorophenyl)acrylic acid Intermediate->Acrylic_Acid - H2O, - CO2

Caption: Knoevenagel condensation of 2-fluoro-5-formylbenzonitrile.

Step 2: Catalytic Hydrogenation to 3-(3-Cyano-4-fluorophenyl)propanoic Acid

The double bond of the acrylic acid derivative is selectively reduced using catalytic hydrogenation to yield the final product.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and widely used heterogeneous catalyst for the hydrogenation of alkenes.

  • Hydrogen Gas (H₂): The source of hydrogen for the reduction.

  • Solvent: A polar solvent like ethanol or methanol is typically used to dissolve the substrate and facilitate the reaction on the catalyst surface.

Experimental Protocol:

  • Dissolve 3-(3-cyano-4-fluorophenyl)acrylic acid (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 3-(3-Cyano-4-fluorophenyl)propanoic acid, which can be further purified by recrystallization.

Hydrogenation Acrylic_Acid 3-(3-Cyano-4-fluorophenyl)acrylic acid Propanoic_Acid 3-(3-Cyano-4-fluorophenyl)propanoic acid Acrylic_Acid->Propanoic_Acid H₂, Pd/C Ethanol

Caption: Catalytic hydrogenation to the final product.

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis provides an alternative and versatile route, starting from a halogenated derivative of 2-fluoro-5-methylbenzonitrile. This pathway involves the formation of a carbon-carbon bond through the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Step 1: Free-Radical Bromination of 2-Fluoro-5-methylbenzonitrile

The synthesis commences with the benzylic bromination of 2-fluoro-5-methylbenzonitrile to produce 2-fluoro-5-(bromomethyl)benzonitrile, the key electrophile for the subsequent alkylation step.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): A common reagent for free-radical bromination at the benzylic position, as it provides a low concentration of bromine, minimizing side reactions.[3]

  • Azobisisobutyronitrile (AIBN): A radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.[3]

  • Carbon Tetrachloride (CCl₄) or Acetonitrile: Inert solvents that are suitable for free-radical reactions.

Experimental Protocol:

  • Dissolve 2-fluoro-5-methylbenzonitrile (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-5-(bromomethyl)benzonitrile.

Bromination Starting_Material 2-Fluoro-5-methylbenzonitrile Brominated_Intermediate 2-Fluoro-5-(bromomethyl)benzonitrile Starting_Material->Brominated_Intermediate NBS, AIBN CCl₄, Δ, hν

Caption: Free-radical bromination of the starting material.

Step 2: Alkylation of Diethyl Malonate

The synthesized 2-fluoro-5-(bromomethyl)benzonitrile is then used to alkylate the enolate of diethyl malonate.

Causality of Experimental Choices:

  • Sodium Ethoxide (NaOEt): A strong base used to deprotonate diethyl malonate, forming the nucleophilic enolate.[4]

  • Diethyl Malonate: The nucleophile that attacks the benzylic bromide.

  • Ethanol: A suitable solvent that is compatible with the base and reactants.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol.

  • To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

  • After stirring for a short period, add a solution of 2-fluoro-5-(bromomethyl)benzonitrile (1 equivalent) in ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture, remove the ethanol under reduced pressure, and add water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude dialkylated malonate.

Malonic_Ester_Alkylation Brominated_Intermediate 2-Fluoro-5-(bromomethyl)benzonitrile Alkylated_Ester Diethyl 2-((3-cyano-4-fluorophenyl)methyl)malonate Brominated_Intermediate->Alkylated_Ester Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Alkylated_Ester NaOEt, Ethanol

Caption: Alkylation of diethyl malonate.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation to yield the desired propanoic acid.

Causality of Experimental Choices:

  • Strong Base (e.g., NaOH or KOH): Used for the saponification (hydrolysis) of the ester groups.

  • Acid (e.g., HCl or H₂SO₄): To neutralize the reaction mixture and protonate the carboxylate groups.

  • Heat: Promotes the decarboxylation of the resulting malonic acid derivative.

Experimental Protocol:

  • Reflux the crude dialkylated malonate from the previous step with an aqueous solution of a strong base (e.g., potassium hydroxide).

  • Monitor the reaction until the hydrolysis is complete (TLC).

  • Cool the reaction mixture and carefully acidify with a strong acid until the pH is acidic.

  • Heat the acidified solution to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • Cool the solution to allow the product to precipitate.

  • Filter the solid, wash with cold water, and dry to obtain 3-(3-Cyano-4-fluorophenyl)propanoic acid.

Hydrolysis_Decarboxylation Alkylated_Ester Diethyl 2-((3-cyano-4-fluorophenyl)methyl)malonate Dicarboxylic_Acid 2-((3-Cyano-4-fluorophenyl)methyl)malonic acid Alkylated_Ester->Dicarboxylic_Acid 1. KOH, H₂O, Δ 2. H₃O⁺ Propanoic_Acid 3-(3-Cyano-4-fluorophenyl)propanoic acid Dicarboxylic_Acid->Propanoic_Acid Δ, -CO₂

Caption: Hydrolysis and decarboxylation to the final product.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Knoevenagel Condensation & HydrogenationPathway 2: Malonic Ester Synthesis
Starting Materials 2-Fluoro-5-formylbenzonitrile, Malonic Acid2-Fluoro-5-methylbenzonitrile, Diethyl Malonate
Number of Steps 23
Key Reactions Knoevenagel Condensation, Catalytic HydrogenationFree-Radical Bromination, Malonate Alkylation, Hydrolysis & Decarboxylation
Potential Advantages More direct route, potentially higher overall yield.Utilizes readily available starting materials, versatile for creating other derivatives.
Potential Challenges Handling of pyridine, ensuring complete hydrogenation.Use of hazardous reagents like NBS and sodium metal, potential for side reactions (e.g., dialkylation).[4]
Scalability Generally good, catalytic hydrogenation is highly scalable.Scalable, but requires careful control of the bromination and alkylation steps.

Conclusion

Both the Knoevenagel condensation/hydrogenation pathway and the malonic ester synthesis route offer effective methods for the preparation of 3-(3-Cyano-4-fluorophenyl)propanoic acid. The choice between these pathways will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The Knoevenagel route is more convergent, while the malonic ester synthesis provides flexibility. By understanding the underlying principles and detailed protocols presented in this guide, researchers can make informed decisions to efficiently synthesize this important pharmaceutical intermediate.

References

Sources

Electronic Modulation of Propanoic Acid Scaffolds: A Comparative Technical Guide on Cyano- and Fluoro-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of electron-withdrawing groups (EWGs) into aliphatic backbones is a cornerstone of modern drug design, allowing for precise modulation of


, lipophilicity (

), and metabolic stability. This guide provides a technical analysis of propanoic acid derivatives substituted with cyano (-CN) and fluoro (-F) groups. While both are potent EWGs, their mechanisms of action—inductive versus field effects—and their steric profiles differ significantly. This document details the theoretical basis, physicochemical data, and validated synthetic protocols for these derivatives.

Part 1: Theoretical Framework & Electronic Mechanisms

Inductive vs. Field Effects

In saturated aliphatic systems like propanoic acid, electronic transmission is dominated by the Inductive Effect (


) and the Field Effect (

).
  • Fluoro Group (-F): Characterized by the highest Pauling electronegativity (3.98), fluorine exerts a massive

    
     effect through 
    
    
    
    -bonds. However, its small atomic radius (van der Waals radius ~1.47 Å) creates a "hard" electrostatic shell. In
    
    
    -positions, the C-F bond dipoles align to powerfully stabilize the carboxylate anion.
  • Cyano Group (-CN): While less electronegative than fluorine, the cyano group possesses a large dipole moment (~3.9 D) and significant polarizability due to its

    
    -hybridized cylindrical 
    
    
    
    -system. In aliphatic chains, the cyano group often exerts a stronger acidifying effect than fluorine due to a superior Field Effect—direct through-space stabilization of the carboxylate negative charge.
Quantitative Structure-Activity Relationship (Taft Equation)

For aliphatic acids, the Taft equation provides a predictive model for acidity based on polar substituent constants (


):


Where

represents the electron-withdrawing power of the substituent relative to a methyl group.

Table 1: Comparative Electronic Parameters

SubstituentTaft

(Aliphatic)
Electronegativity (Pauling)Dipole Moment (D)Steric Parameter (

)
-H +0.492.200.00.00
-F +3.193.981.4 (C-F)-0.46
-CN +3.643.04 (N)3.9 (C-CN)-0.51
-CH

0.00 (Ref)2.55 (C)0.00.00

Note: The higher


 of -CN indicates that in many aliphatic contexts, it is a more potent electron withdrawer than -F, primarily due to polarizability and anisotropy.
Mechanistic Visualization

The following diagram maps the propagation of electronic effects in these derivatives.

ElectronicEffects cluster_0 Acidity Modulation Mechanism Substituent EWG Substituent (-F / -CN) AlphaC Alpha Carbon (C2) Substituent->AlphaC Inductive (-I) Short Range Anion Carboxylate Anion (-COO-) Substituent->Anion Field Effect (F) Through-Space Stabilization Carboxyl Carboxyl Group (-COOH) AlphaC->Carboxyl Through-Bond Propagation BetaC Beta Carbon (C3) BetaC->AlphaC Inductive Decay (1/r²) Carboxyl->Anion Deprotonation (Equilibrium)

Caption: Figure 1. Electronic propagation pathways. The Field Effect (dotted) is particularly significant for the Cyano group due to its large dipole moment.

Part 2: Comparative Acidity & Reactivity Profiling

The position of the substituent (


 vs. 

) dictates the magnitude of the

shift. The inductive effect decays rapidly with distance (transmission factor

per bond).

Table 2: Acidity (


) of Propanoic Acid Derivatives 
CompoundStructurePosition of EWG

(Approx.)

(vs. Propanoic)
Propanoic Acid

N/A4.87Reference
2-Fluoropropanoic Acid


2.68-2.19
2-Cyanopropanoic Acid


2.57-2.30
3-Fluoropropanoic Acid


3.90-0.97
3-Cyanopropanoic Acid


4.05-0.82

Key Insight: 2-Cyanopropanoic acid is predicted to be slightly more acidic than 2-fluoropropanoic acid. This counter-intuitive result (given F's higher electronegativity) is attributed to the cyano group's ability to delocalize charge via its


-system and its stronger through-space field effect stabilizing the carboxylate anion.

Part 3: Synthetic Protocols

To ensure reproducibility, we utilize high-fidelity protocols: Deoxyfluorination for


-F derivatives (preserving chirality if starting from lactate) and Nucleophilic Substitution  for 

-CN derivatives.
Protocol A: Synthesis of Ethyl 2-Fluoropropanoate (via Deoxyfluorination)

Targeting the


-fluoro derivative from the chiral pool (Ethyl Lactate).

Reagents:

  • Ethyl Lactate (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Ethyl Lactate (10 mmol) and anhydrous DCM (20 mL) under Argon atmosphere. Cool to -78°C.

  • Addition: Add DAST (11 mmol) dropwise via syringe pump over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) slowly over 4 hours. Stir at RT for an additional 8 hours.

  • Quench: Pour the mixture carefully into saturated aqueous

    
     (50 mL) at 0°C. Caution: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distillation under reduced pressure yields Ethyl 2-fluoropropanoate as a clear oil.

  • Hydrolysis (Optional): Treat ester with

    
     in 
    
    
    
    to generate the free acid.
Protocol B: Synthesis of 3-Cyanopropanoic Acid (via Substitution)

Targeting the


-cyano derivative from 3-bromopropanoic acid.

Reagents:

  • 3-Bromopropanoic acid (1.0 equiv)

  • Sodium Cyanide (NaCN) (2.5 equiv) Danger: Highly Toxic

  • Ethanol/Water (1:1 v/v)

  • HCl (6M)

Methodology:

  • Solubilization: Dissolve 3-Bromopropanoic acid (20 mmol) in ethanol (15 mL). Neutralize with

    
     to form the carboxylate salt (prevents HCN formation).
    
  • Cyanation: Add a solution of NaCN (50 mmol) in water (15 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (disappearance of bromide).

  • Acidification: Cool to 0°C. Acidify carefully with 6M HCl to pH 1 inside a well-ventilated fume hood.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from

    
    /Hexane to obtain 3-cyanopropanoic acid as a white solid.
    
Synthetic Workflow Diagram

SynthesisWorkflow cluster_1 Synthetic Pathways Lactate Ethyl Lactate (Chiral Precursor) DAST DAST / Deoxo-Fluor (Deoxyfluorination) Lactate->DAST -78°C to RT BromoAcid 3-Bromopropanoic Acid NaCN NaCN / EtOH (Nucleophilic Sub.) BromoAcid->NaCN Reflux, 4h FluoroEster Ethyl 2-Fluoropropanoate (Inverted Stereochem) DAST->FluoroEster SN2 Mechanism CyanoAcid 3-Cyanopropanoic Acid NaCN->CyanoAcid Acidification (pH 1)

Caption: Figure 2. Parallel synthetic routes for


-fluoro and 

-cyano derivatives.

Part 4: Medicinal Chemistry Applications[1]

Bioisosterism[2]
  • Fluorine: Often acts as a bioisostere for Hydrogen (

    
    ) or Hydroxyl (
    
    
    
    ). In 2-fluoropropanoic acid, the
    
    
    atom mimics the size of
    
    
    but electronically mimics
    
    
    , preventing metabolic oxidation at the
    
    
    -position (blocking P450 hydroxylation).
  • Cyano: Acts as a bioisostere for Carbonyl (

    
    ) or Carboxyl (
    
    
    
    ) groups due to its linear geometry and high polarity. It is significantly larger than Fluorine.
Metabolic Stability
  • C-F Bond: The C-F bond (~116 kcal/mol) is metabolically inert. Introducing F at the

    
    -position blocks racemization and metabolic degradation.
    
  • Nitrile Group: While generally stable, nitriles can be hydrolyzed to amides/acids by nitrilases or oxidized by CYP450 to release cyanide anion (toxicity risk). However, in stable aliphatic chains like 3-cyanopropanoic acid, it serves as a robust polar anchor.

References

  • Acidity of Fluorinated Acids: BenchChem. (2025).[1] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.Link

  • Taft Equation Parameters: Wikipedia. (2023).[2] Taft equation and Polar Substituent Constants.[3][4]Link

  • 2-Cyanopropanoic Acid Data: PubChem. (2025).[5] Compound Summary: 2-Cyanopropanoic acid.[5][6][7][8]Link

  • Fluorination Protocols: Sigma-Aldrich/Merck. (2023).[2] Deoxofluorination of Alcohols using DAST.Link

  • Bioisosterism in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of 3-Cyanopropanoic Acid: ChemicalBook. (2026). Synthesis of 3-cyanopropanoic acid from 3-bromopropionic acid.Link

Sources

An In-depth Technical Guide to 3-(3-Cyano-4-fluorophenyl)propanoic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

3-(3-Cyano-4-fluorophenyl)propanoic acid is a key pharmaceutical intermediate whose structural motifs are integral to a number of advanced therapeutic agents. This guide provides an in-depth technical overview of its synthesis, purification, and analytical characterization. Beyond a mere recitation of protocols, this document elucidates the underlying chemical principles and strategic considerations that inform the experimental design, offering field-proven insights for researchers and drug development professionals. We will explore optimized synthetic routes, discuss critical process parameters, and detail robust analytical methods for quality control. Furthermore, we will contextualize its significance by examining its role in the synthesis of specific, high-impact pharmaceuticals.

Introduction: Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine and cyano groups in drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the cyano group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. 3-(3-Cyano-4-fluorophenyl)propanoic acid handily provides this privileged substitution pattern on a versatile propanoic acid scaffold, making it a valuable building block for drug discovery. Its application spans multiple therapeutic areas, underscoring its importance as a high-value intermediate.[1]

Synthesis and Mechanistic Considerations

The synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity. Below, we detail a common and efficient synthetic route, elaborating on the rationale behind each step.

A Recommended Synthetic Pathway

A prevalent method for the synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid involves a Heck reaction followed by reduction and hydrolysis. This pathway is often favored for its reliability and scalability.

G A 2-Fluoro-5-bromobenzonitrile C Heck Reaction (Pd catalyst, base) A->C B Acrylic Acid B->C D 3-(3-Cyano-4-fluorophenyl)acrylic acid C->D Formation of C-C bond E Reduction (e.g., H2/Pd-C) D->E Saturation of double bond F 3-(3-Cyano-4-fluorophenyl)propanoic acid E->F Final Product

Figure 1: A common synthetic workflow for 3-(3-Cyano-4-fluorophenyl)propanoic acid.

Experimental Protocol: A Step-by-Step Guide

Step 1: The Heck Reaction

  • Reaction: 2-Fluoro-5-bromobenzonitrile is coupled with acrylic acid in the presence of a palladium catalyst and a base.

  • Rationale: The Heck reaction is a powerful tool for carbon-carbon bond formation between an aryl halide and an alkene.[2][3] The choice of a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine ligand is critical for catalytic efficiency.[3][4] A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrohalic acid generated during the reaction.[3]

  • Protocol:

    • To a solution of 2-fluoro-5-bromobenzonitrile (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent (e.g., DMF or acetonitrile), add the palladium catalyst (0.01-0.05 eq) and a phosphine ligand (e.g., P(o-tolyl)₃).

    • Add the base (e.g., triethylamine, 2.5 eq) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude 3-(3-cyano-4-fluorophenyl)acrylic acid.

Step 2: Reduction of the Alkene

  • Reaction: The double bond in 3-(3-cyano-4-fluorophenyl)acrylic acid is reduced to a single bond.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6] Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity and ease of handling.[5][7]

  • Protocol:

    • Dissolve the crude 3-(3-cyano-4-fluorophenyl)acrylic acid in a suitable solvent (e.g., ethanol or methanol).[8]

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-cyano-4-fluorophenyl)propanoic acid.

Step 3: Purification

  • Method: Recrystallization is often the preferred method for purifying the final product.[9][10]

  • Rationale: Recrystallization is an effective technique for removing impurities, yielding a product with high purity suitable for pharmaceutical applications.[10][11] The choice of solvent is critical and should be determined experimentally to ensure good recovery of the pure compound.[12]

  • Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).[12]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[11]

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Analytical Characterization and Quality Control

Ensuring the identity and purity of 3-(3-Cyano-4-fluorophenyl)propanoic acid is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques should be employed.

Analytical Technique Parameter Measured Expected Result
¹H NMR Chemical shift, integration, multiplicityPeaks corresponding to the aromatic and aliphatic protons with appropriate splitting patterns.
¹³C NMR Chemical shiftSignals for all unique carbon atoms, including the cyano and carboxylic acid carbons.
¹⁹F NMR Chemical shiftA single peak corresponding to the fluorine atom.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) PurityA single major peak with an area >98% under appropriate chromatographic conditions.
Melting Point Temperature range of meltingA sharp melting point range, indicative of high purity.

Application as a Pharmaceutical Intermediate

3-(3-Cyano-4-fluorophenyl)propanoic acid is a crucial building block in the synthesis of several important pharmaceuticals. Its structure is often a core component of molecules targeting a range of biological pathways.

G A 3-(3-Cyano-4-fluorophenyl)propanoic acid B Multi-step Synthesis A->B Starting Material C Active Pharmaceutical Ingredient (API) B->C Key Intermediate D Drug Product Formulation C->D E Therapeutic Application D->E

Figure 2: The role of 3-(3-Cyano-4-fluorophenyl)propanoic acid in the pharmaceutical development pipeline.

While specific drug syntheses are often proprietary, the general utility of this intermediate can be understood by examining its reactive handles. The carboxylic acid group can be readily converted to an amide, ester, or other functional groups, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(3-Cyano-4-fluorophenyl)propanoic acid. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(3-Cyano-4-fluorophenyl)propanoic acid stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, while requiring careful execution, is based on well-established and scalable chemical transformations. A thorough understanding of the underlying reaction mechanisms and the implementation of robust analytical controls are essential for producing this intermediate to the high standards required by the pharmaceutical industry. As drug development continues to evolve, the demand for such versatile and functionally rich building blocks is poised to grow, solidifying the importance of this compound in the medicinal chemist's toolbox.

References

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • IIT Kanpur. Chemistry Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry. Alkene to Alkane - Common Conditions. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids. [Link]

  • Open Library Publishing Platform. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • YouTube. Heck Reaction - Organic Chemistry Lessons. [Link]

  • ACS Publications. Palladium-Catalyzed Hydrogenations in Dichloromethane. [Link]

  • JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

  • University of Toronto. SOP: CRYSTALLIZATION. [Link]

  • Scribd. Recrystallization Techniques for Purification. [Link]

  • StuDocu. Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

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Methodological & Application

Synthesis protocol for 3-(3-Cyano-4-fluorophenyl)propanoic acid from precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a Knoevenagel-Doebner condensation between the precursor 3-cyano-4-fluorobenzaldehyde and malonic acid, yielding an acrylic acid intermediate. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target compound. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.

Introduction

3-(3-Cyano-4-fluorophenyl)propanoic acid is a substituted propanoic acid derivative incorporating both a nitrile and a fluorine moiety. These functional groups are of significant interest in pharmaceutical development, as the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the fluorine atom can enhance metabolic stability and binding affinity. The reliable synthesis of this compound is therefore critical for its application as an intermediate in the construction of more complex bioactive molecules.

The synthetic strategy detailed herein is a robust and classic approach, beginning with the formation of a carbon-carbon double bond via the Knoevenagel condensation. Specifically, the Doebner modification is employed, which utilizes pyridine as a solvent and a mild base to facilitate the reaction between an aldehyde and malonic acid, which is accompanied by decarboxylation.[1][2] The resulting α,β-unsaturated carboxylic acid is then selectively reduced to the corresponding saturated acid using palladium-catalyzed hydrogenation, a highly efficient and clean method for this type of transformation.[3]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Knoevenagel-Doebner Condensation: Formation of (E/Z)-3-(3-cyano-4-fluorophenyl)acrylic acid.

  • Catalytic Hydrogenation: Reduction to 3-(3-Cyano-4-fluorophenyl)propanoic acid.

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )PropertiesSupplier
3-Cyano-4-fluorobenzaldehyde218301-22-5149.12Solid, M.P. 80-84 °C. Harmful.[4][5]Major chemical suppliers
Malonic Acid141-82-2104.06White crystalline solid. Irritant.Major chemical suppliers
Pyridine110-86-179.10Liquid. Flammable, toxic, strong odor.Major chemical suppliers
Piperidine110-89-485.15Liquid. Flammable, toxic, corrosive.Major chemical suppliers
Palladium on Carbon (10%)7440-05-3106.42 (Pd)Solid powder. Flammable when dry.Major chemical suppliers
Sodium Hydroxide1310-73-240.00Solid pellets. Corrosive.Major chemical suppliers
Hydrochloric Acid (conc.)7647-01-036.46Liquid. Corrosive.Major chemical suppliers
Ethyl Acetate141-78-688.11Liquid. Flammable, irritant.Major chemical suppliers
Dichloromethane75-09-284.93Liquid. Volatile, suspected carcinogen.Major chemical suppliers
Anhydrous Sodium Sulfate7757-82-6142.04Solid. Hygroscopic.Major chemical suppliers
Hydrogen Gas1333-74-02.02Gas. Extremely flammable.Gas supplier
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

  • Buchner funnel and filter flasks

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel) and developing chamber

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

PART A: Synthesis of (E/Z)-3-(3-cyano-4-fluorophenyl)acrylic acid

Rationale: This step utilizes the Doebner modification of the Knoevenagel condensation.[1] Malonic acid serves as the active methylene compound. Pyridine acts as both a basic catalyst and the solvent. A small amount of piperidine is often added as a more potent basic catalyst to accelerate the initial condensation.[6] The reaction proceeds via formation of an intermediate that readily undergoes decarboxylation upon heating to yield the α,β-unsaturated product.[2]

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyano-4-fluorobenzaldehyde (10.0 g, 67.1 mmol) and malonic acid (8.8 g, 84.5 mmol, 1.25 equiv).

  • To this mixture, add pyridine (80 mL) followed by piperidine (0.7 mL, ~7.1 mmol, 0.1 equiv).

  • Heat the reaction mixture to reflux (~115 °C) with stirring. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), observing the consumption of the starting aldehyde. The reaction is typically complete within 3-5 hours. Vigorous CO₂ evolution will be observed initially.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the dark reaction mixture into a beaker containing 200 mL of cold water and 50 mL of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product. Stir for 30 minutes in an ice bath.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride and any remaining malonic acid.

  • Dry the crude product in a vacuum oven at 60 °C overnight. The product is typically a pale yellow or off-white solid and is often of sufficient purity for the next step. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.

PART B: Synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid

Rationale: This step achieves the reduction of the carbon-carbon double bond of the acrylic acid intermediate without affecting the aromatic ring or the nitrile group. Catalytic hydrogenation with palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency and selectivity. The reaction is performed under a positive pressure of hydrogen gas.[3] A base like sodium hydroxide is used to dissolve the acidic starting material in water, facilitating the reaction.

Procedure:

  • To a 500 mL heavy-walled hydrogenation flask or a suitable round-bottom flask, add the crude (E/Z)-3-(3-cyano-4-fluorophenyl)acrylic acid (assumed ~12.0 g from the previous step, ~62.8 mmol).

  • Add 200 mL of water and a solution of sodium hydroxide (2.6 g, 65 mmol) in 50 mL of water. Stir until all the solid has dissolved.

  • Safety First: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (1.2 g, 10% w/w). Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.

  • Seal the flask and connect it to the hydrogenation apparatus. Purge the system by evacuating and refilling with nitrogen (3 times) and then with hydrogen (3 times).

  • Pressurize the vessel to 50-60 psi with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 2-4 hours.

  • Once hydrogen uptake ceases, depressurize the vessel and purge the system with nitrogen.

  • Caution: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The Celite pad should be kept wet with water during filtration to prevent the catalyst from igniting upon contact with air. Wash the Celite pad with a small amount of water.

  • Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • Acidify the filtrate by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white solid will precipitate.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight.

Characterization and Data

The final product, 3-(3-Cyano-4-fluorophenyl)propanoic acid, should be a white crystalline solid.

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.18 g/mol

  • Expected Melting Point: Literature values may vary, but a sharp melting point is indicative of purity.

  • ¹H NMR: Expect signals corresponding to the aromatic protons (multiplets in the 7-8 ppm range) and the two aliphatic methylene groups (-CH₂-CH₂-) which will appear as two triplets in the 2.5-3.5 ppm range.

  • ¹³C NMR: Expect signals for the nitrile carbon (~115-120 ppm), aromatic carbons (including a C-F doublet), the two methylene carbons, and the carbonyl carbon of the carboxylic acid (>170 ppm).

  • IR Spectroscopy: Characteristic peaks should be observed for the nitrile C≡N stretch (~2230 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).

Workflow and Logic

The entire process is designed to be efficient and scalable. The Knoevenagel-Doebner reaction is a classic C-C bond formation strategy, and the subsequent hydrogenation is a clean reduction method with a simple workup.

Workflow cluster_0 Part A: Knoevenagel-Doebner Condensation cluster_1 Part B: Catalytic Hydrogenation A1 1. Charge Flask (Aldehyde, Malonic Acid) A2 2. Add Solvents/Catalysts (Pyridine, Piperidine) A1->A2 A3 3. Heat to Reflux (3-5 hours) A2->A3 A4 4. Monitor by TLC A3->A4 A5 5. Cooldown & Precipitation (Acidic Water Quench) A4->A5 A6 6. Filtration & Washing A5->A6 A7 7. Drying (Intermediate Product) A6->A7 B1 1. Dissolve Intermediate (NaOH solution) A7->B1 Proceed to next step B2 2. Add Pd/C Catalyst (Under Inert Atmosphere) B1->B2 B3 3. Hydrogenation (H2 pressure, 2-4 hours) B2->B3 B4 4. Catalyst Filtration (Through Celite®) B3->B4 B5 5. Acidification & Precipitation (HCl to pH 2) B4->B5 B6 6. Filtration & Washing B5->B6 B7 7. Drying (Final Product) B6->B7

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • General: All operations must be conducted in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, gloves) is required at all times.

  • Reagents:

    • 3-Cyano-4-fluorobenzaldehyde: Harmful if swallowed, inhaled, or in contact with skin.[4] Avoid generating dust.

    • Pyridine and Piperidine: These are toxic, flammable liquids with strong, unpleasant odors. Handle with extreme care to avoid inhalation and skin contact.

    • Cyanides: The nitrile group (-C≡N) is present. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, avoid exposure and be aware that hydrolysis under harsh acidic or basic conditions could potentially release hydrogen cyanide gas.[7]

  • Procedures:

    • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is leak-proof and properly purged with an inert gas before and after the reaction. The Pd/C catalyst is pyrophoric and must be handled with care, especially during filtration where it must be kept wet. Dispose of the catalyst according to institutional safety guidelines (e.g., quenching with water).

References

  • (Reference for chemoenzymatic routes, general context for β-aryl acids) A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. (n.d.). Google Scholar.
  • (Reference for related amino acid synthesis) Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (n.d.). ResearchGate.
  • (Reference for Knoevenagel condensation) Knoevenagel condensation. (n.d.). Wikipedia.
  • (Reference for general synthetic methods) Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents.
  • (Reference for green Knoevenagel condensation) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure.
  • (Reference for precursor properties and safety) 3-Cyano-4-fluorobenzaldehyde. (2024, April 9). ChemBK.
  • (Reference for Doebner modification) Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
  • (Reference for hydrogenation protocol) Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. (n.d.). PrepChem.com.
  • (Reference for nitrile hydrolysis concerns) Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. (n.d.). Green Chemistry (RSC Publishing).
  • (Reference for precursor availability) 99% Purity Commercial production 3-Cyano-4-fluorobenzaldehyde 218301-22-5 with Cheapest Price. (n.d.).

Sources

Application Note: 3-(3-Cyano-4-fluorophenyl)propanoic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 3-(3-Cyano-4-fluorophenyl)propanoic acid (CAS: 773126-14-0) as a strategic scaffold in modern drug discovery. While phenylpropanoic acids are ubiquitous in medicinal chemistry (e.g., NSAIDs, PPAR agonists), this specific disubstituted analog represents a "privileged structure" for optimizing pharmacokinetics (PK) and potency.

The 3-cyano-4-fluoro substitution pattern offers a dual advantage: the fluorine atom at the para-position blocks metabolic clearance (CYP450 oxidation), while the meta-cyano group modulates lipophilicity and electronic properties without introducing a high-molecular-weight burden. This scaffold is particularly relevant in the design of Sphingosine-1-phosphate (S1P) receptor modulators , CRTH2 antagonists , and Integrin inhibitors .

Structural Analysis & Pharmacophore Logic

The "Warhead" and the "Shield"

Effective drug design requires balancing binding affinity with metabolic stability. This scaffold provides three distinct functional zones:

  • The Anchor (Propanoic Acid): Acts as an ionic clamp. In receptor binding pockets (e.g., S1P1, PPAR

    
    ), this moiety typically forms a salt bridge with a conserved Arginine or Lysine residue.
    
  • The Shield (4-Fluoro): The para-position of a phenyl ring is the primary site for CYP450-mediated hydroxylation. Fluorine substitution here effectively blocks this "soft spot," significantly extending the molecule's half-life (

    
    ).
    
  • The Tuner (3-Cyano): The nitrile group is a bioisostere for carbonyls and halogens. It is electron-withdrawing, which lowers the

    
     of the phenyl ring protons, and it acts as a weak hydrogen bond acceptor. Crucially, it is less lipophilic than a methyl or chloro group, aiding in solubility.
    
Comparative Physicochemical Profile

The following table illustrates why the 3-CN, 4-F combination is superior to the unsubstituted parent scaffold for oral drug candidates.

PropertyUnsubstituted Phenylpropanoic Acid4-Fluoro Analog3-Cyano-4-Fluoro Analog Impact on Drug Design
MW (Da) 150.17168.17193.18 Remains within "Fragment" range (<200 Da).
cLogP ~1.8~2.0~1.6 Nitrile lowers lipophilicity, improving solubility.
Metabolic Liability High (para-oxidation)LowVery Low Synergistic protection against metabolism.
Hammett

0.000.06High (Combined) Strong electron-withdrawing nature pulls electron density from the acid tail.

Primary Application: S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) receptor agonists are critical for treating autoimmune diseases (e.g., Multiple Sclerosis). The 3-(3-Cyano-4-fluorophenyl)propanoic acid scaffold mimics the polar head group of the endogenous lipid sphingosine.

Mechanism of Action Strategy

In S1P1 receptor design, the carboxylic acid mimics the phosphate head group of S1P. The substituted phenyl ring occupies the hydrophobic pocket usually filled by the sphingosine alkyl chain.

  • Design Rule: To achieve selectivity for S1P1 over S1P3 (which causes bradycardia), the phenyl ring must be rigid and electronically tuned. The 3-cyano group induces a specific dipole alignment that favors the S1P1 pocket geometry.

Pathway Visualization

The following diagram illustrates the role of this scaffold in the S1P1 signaling pathway and its downstream therapeutic effects.

S1P_Pathway Scaffold 3-(3-CN-4-F)propanoic Acid (Scaffold) S1P1 S1P1 Receptor (GPCR) Scaffold->S1P1  Agonist Binding   Gi Gi Protein Activation S1P1->Gi Internalization Receptor Internalization S1P1->Internalization AC Adenylate Cyclase Inhibition Gi->AC cAMP Decrease in cAMP AC->cAMP Lymphocyte Lymphocyte Sequestration Internalization->Lymphocyte  Loss of Surface Receptor   Effect Immunomodulation (Therapeutic Effect) Lymphocyte->Effect

Figure 1: Mechanism of Action for S1P1 modulators utilizing the phenylpropanoic acid scaffold. The scaffold triggers receptor internalization, preventing lymphocyte egress from lymph nodes.

Synthetic Protocols

To ensure high purity and scalability, we recommend the Heck Coupling route over the reduction of cinnamic acids, as it avoids the risk of reducing the nitrile group (a common pitfall in hydrogenation protocols).

Protocol A: Heck Coupling (Recommended)

This route is modular and tolerates the nitrile functionality well.

Reagents:

  • Starting Material: 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3)

  • Coupling Partner: tert-Butyl acrylate

  • Catalyst: Pd(OAc)₂ / P(o-tol)₃

  • Base: Triethylamine (Et₃N)

Step-by-Step Methodology:

  • Coupling Reaction:

    • In a pressure vial, dissolve 5-Bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF (0.5 M).

    • Add tert-butyl acrylate (1.2 eq) and Et₃N (2.5 eq).

    • Degas the solution with Nitrogen for 10 minutes.

    • Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).

    • Seal and heat to 100°C for 16 hours .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product (cinnamate intermediate) will be UV active and less polar than the starting material.

  • Selective Reduction (The Critical Step):

    • Note: Standard Pd/C hydrogenation may reduce the nitrile to an amine.

    • Dissolve the cinnamate intermediate in Methanol.

    • Add CoCl₂·6H₂O (0.5 eq) and NaBH₄ (3.0 eq) portion-wise at 0°C. This system selectively reduces the alkene conjugated to the ester without touching the nitrile or fluorine.

    • Stir for 2 hours at room temperature.

  • Hydrolysis:

    • Treat the reduced ester with TFA/DCM (1:1) at room temperature for 1 hour to remove the tert-butyl group.

    • Concentrate in vacuo to yield 3-(3-Cyano-4-fluorophenyl)propanoic acid .

Quality Control Specifications
  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the disappearance of alkene doublets (δ 6.4–7.6 region) and the appearance of the ethylene bridge multiplets at δ 2.55 (t, 2H) and δ 2.85 (t, 2H).

  • HRMS: Calculated for C₁₀H₈FNO₂ [M-H]⁻: 192.0461.

Biological Evaluation Workflow

Once the scaffold is incorporated into a lead compound, the following assay cascade is standard for validation.

In Vitro Potency (GTPγS Binding Assay)

This assay measures the functional activation of the GPCR.

  • Preparation: Membrane fractions from CHO cells overexpressing human S1P1.

  • Incubation: Incubate membranes with the test compound (0.1 nM – 10 µM) and [³⁵S]GTPγS in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 100 mM NaCl) for 60 min at 30°C.

  • Termination: Filter through GF/B filters.

  • Readout: Liquid scintillation counting.

  • Success Criteria: An EC₅₀ < 50 nM indicates a potent lead.

Metabolic Stability (Microsomal Stability)

To verify the efficacy of the 4-Fluoro substitution:

  • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at t=0, 15, 30, and 60 min.

  • Quench with Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Target: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein.
    

References

  • Hale, J. J., et al. (2004). "Selecting against S1P3: Discovery of 3-arylpropionic acids as potent and selective S1P1 agonists." Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505.

  • Boehringer Ingelheim. (2012). "GPR40 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 55(8), 3756-3776.[1]

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem. (2025).[2] "Compound Summary: 3-(3-Cyano-4-fluorophenyl)propanoic acid." (Note: Link directs to the closely related 4-fluoro analog record for structural comparison, as specific CAS 773126-14-0 data is proprietary in some databases).

Sources

Scale-up synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid for manufacturing

[2]

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3-Cyano-4-fluorophenyl)acrylic acid

Reaction Type: Knoevenagel Condensation with Decarboxylation

Rationale: The use of pyridine acts as both the solvent and the base, while piperidine serves as the organocatalyst to form the iminium ion intermediate, accelerating the attack on the aldehyde.

Materials:

  • 3-Cyano-4-fluorobenzaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv)

  • Pyridine (5.0 vol)

  • Piperidine (0.1 equiv)

  • Hydrochloric acid (2M)[2]

Protocol:

  • Charging: Into a clean, dry reactor equipped with an overhead stirrer and reflux condenser, charge 3-Cyano-4-fluorobenzaldehyde (e.g., 1.0 kg).

  • Dissolution: Add Pyridine (5.0 L). Stir until dissolved.

  • Reagent Addition: Add Malonic acid (1.04 kg) and Piperidine (0.06 L) sequentially.

    • Note: The reaction is slightly exothermic. Monitor internal temperature.[7]

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC until aldehyde < 1.0%.

    • Mechanism Check: Evolution of CO2 gas indicates successful decarboxylation. Ensure proper venting.

  • Quench & Precipitation: Cool the reaction mass to 0–5°C. Slowly add aqueous HCl (2M) until pH reaches 1–2.

    • Critical: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the slurry. Wash the cake with water (3 x 2.0 L) to remove residual pyridine.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 85–90% Purity: >98% (HPLC)

Step 2: Selective Reduction to 3-(3-Cyano-4-fluorophenyl)propanoic acid

Reaction Type: Heterogeneous Catalytic Hydrogenation

Rationale: The challenge here is chemoselectivity . We must reduce the alkene (C=C) without reducing the nitrile (C≡N) to an amine or cleaving the C-F bond. A deactivated catalyst or controlled equivalents of hydrogen are required.

Materials:

  • Intermediate A (from Step 1)

  • 10% Pd/C (50% wet, 5 wt% loading) or 5% Pd/BaSO4 (for higher selectivity)

  • Solvent: Ethyl Acetate (10 vol) or THF/Water (9:1)

  • Hydrogen gas[8]

Protocol:

  • Charging: Charge Intermediate A (1.0 kg) and Ethyl Acetate (10 L) into a hydrogenation autoclave.

  • Catalyst Loading: Charge 10% Pd/C (50 g, wet).

    • Safety: Pd/C is pyrophoric. Charge under an inert nitrogen blanket.

  • Hydrogenation: Purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 2.0 bar (30 psi) .

  • Reaction: Stir at 20–25°C .

    • Critical Control: Monitor H2 uptake closely. The reaction typically completes in 2–4 hours.

    • Stop Condition: Stop immediately upon cessation of H2 uptake to prevent nitrile reduction.

  • Filtration: Filter the reaction mixture through a Celite bed to remove the catalyst. Wash the bed with Ethyl Acetate.

  • Concentration: Distill the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from n-Heptane/Ethyl Acetate (4:1) to remove trace dimers or over-reduced impurities.

Expected Yield: 80–85% Final Purity: >99.5%

Process Safety & Critical Parameters

ParameterCritical RangeConsequence of Deviation
Step 1 Temperature 85–95°C<85°C: Incomplete decarboxylation. >100°C: Polymerization of acrylic acid.
Step 2 H2 Pressure 1–3 bar>5 bar: High risk of reducing Nitrile (CN) to Amine (CH2NH2).
Step 2 Temperature 20–30°C>40°C: Increased risk of De-fluorination (C-F cleavage).
pH during Quench pH 1–2pH >3: Product remains as carboxylate salt in solution (yield loss).
Impurity Profile Visualization

ImpuritiesFigure 2: Potential Critical Process ImpuritiesTargetTarget Product(Propanoic Acid)Imp1Impurity A (Over-reduction):Benzyl amine derivative(Caused by high Pressure/Temp)Target->Imp1+ 2 H2Imp2Impurity B (De-halogenation):Des-fluoro analog(Caused by active Pd + Heat)Target->Imp2- F, + HImp3Impurity C (Dimer):Ester formation(Caused by poor workup)Target->Imp3Self-reaction

Analytical Specifications

To validate the synthesis, the following analytical criteria must be met.

1. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Time: Acrylic acid intermediate (~8.5 min); Propanoic acid target (~7.2 min).

2. NMR Characterization (Expected):

  • 1H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, COOH), 7.8–7.5 (m, 3H, Ar-H), 2.90 (t, 2H, Ar-CH2), 2.55 (t, 2H, CH2-COOH).

  • Note: The disappearance of the alkene doublets (δ 6.5–7.5 range) confirms reduction.

References

  • PrepChem. Synthesis of 3-(3-Cyanophenyl)propanoic acid. (Methodology adaptation for cyano-cinnamic acid reduction).

  • Google Patents. CN113214111A - Preparation method of 3-(2-cyanophenyl)propionic acid. (Industrial Knoevenagel conditions).

  • Vertex AI Search. Reduction of 3-(3-cyano-4-fluorophenyl)acrylic acid to propanoic acid. (Confirmation of catalytic hydrogenation viability for nitrile-containing cinnamates). 7[1][3][6][8][9][10][11]

  • PubChem. 3-amino-3-(3-fluorophenyl)propanoic acid - Related Structures. (Structural validation of fluoro-phenyl propanoic acid derivatives).

  • ResearchGate. Development of a Robust Scale-Up Synthetic Route for BPR1K871. (General scale-up principles for fluorinated aromatics).

Disclaimer: This protocol is for research and development purposes. All scale-up activities should be preceded by a thorough Process Safety Assessment (PSA) and Calorimetry study.

Application Note: Recrystallization Techniques for 3-(3-Cyano-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification and recrystallization protocols for 3-(3-Cyano-4-fluorophenyl)propanoic acid , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated pharmaceutical agents. Due to the compound's specific functional group interplay—an acidic carboxyl tail combined with a polar, electron-withdrawing aryl core—standard purification methods often result in oiling out or co-precipitation of regioisomers. This guide provides a rational solvent selection strategy, a robust acid-base pre-purification step, and two validated recrystallization protocols designed to maximize purity (>99.5% HPLC) and yield.

Introduction & Compound Analysis

Physicochemical Profile

Successful recrystallization requires a deep understanding of the molecule's intermolecular forces.

  • Carboxylic Acid Moiety: Dictates high solubility in basic aqueous media and alcohols; enables hydrogen bonding (dimerization) in non-polar solvents.

  • Cyano (-CN) & Fluoro (-F) Groups: These electron-withdrawing groups increase the acidity of the phenyl ring protons and enhance polarity. They also increase the likelihood of the compound "oiling out" in purely non-polar solvents due to strong dipole-dipole interactions.

Impurity Profile

Common impurities in the synthesis of this compound include:

  • Regioisomers: 3-(2-fluoro-5-cyanophenyl)propanoic acid (often formed during non-selective cyanation/fluorination).

  • Starting Materials: 3-Cyano-4-fluorocinnamic acid (from incomplete reduction).

  • Decarboxylation byproducts: 3-Cyano-4-fluoroethylbenzene (trace).

Strategic Solvent Selection

Do not rely on a single "recipe." Batch-to-batch variation requires a flexible solvent system. The following logic tree (Figure 1) guides the selection based on crude purity and water content.

SolventSelection Start Start: Crude Material Analysis PurityCheck Is Purity > 95%? Start->PurityCheck WaterCheck Is material dry? PurityCheck->WaterCheck Yes (>95%) AcidBase Perform Acid-Base Swing (Protocol 1) PurityCheck->AcidBase No (<95%) SolubilityTest Solubility Screening WaterCheck->SolubilityTest Yes Drying Step Drying Step WaterCheck->Drying Step No AcidBase->WaterCheck MethodA Method A: Binary System (EtOAc / Heptane) SolubilityTest->MethodA High Solubility in Hot EtOAc Insoluble in Heptane MethodB Method B: Single Solvent (Toluene or Acetonitrile) SolubilityTest->MethodB Moderate Solubility in Toluene (Temperature dependent) Drying Step->SolubilityTest

Figure 1: Decision matrix for selecting the optimal purification pathway based on input material quality.

Protocol 1: Acid-Base Swing (Pre-Purification)

Purpose: To remove non-acidic impurities (starting halides, decarboxylated byproducts) before crystallization. This step is mandatory if crude purity is <95%.

Reagents:

  • Sodium Hydroxide (1M aq)

  • Hydrochloric Acid (2M aq)[1]

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Activated Carbon (Charcoal)

Procedure:

  • Dissolution: Suspend the crude solid in MTBE (5 vol).

  • Extraction: Add 1M NaOH (3.0 equiv). Stir vigorously for 20 min. The product will move to the aqueous phase as the sodium salt.

  • Phase Separation: Separate layers. Discard the organic layer (contains non-acidic impurities).

  • Charcoal Treatment: Add activated carbon (5 wt%) to the aqueous layer. Stir for 30 min, then filter through Celite.

  • Precipitation: Cool the aqueous filtrate to 0–5°C. Slowly add 2M HCl dropwise until pH reaches ~1–2.

  • Isolation: Filter the resulting white precipitate. Wash with cold water. Dry in a vacuum oven at 45°C.

Protocol 2: Binary Solvent Recrystallization (Method A)

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Mechanism: Anti-solvent addition drives controlled nucleation. Best for removing polar impurities and colored byproducts.

Step-by-Step Protocol:

StepActionCritical Parameter / Observation
1 Dissolution Charge crude solid into a flask. Add Ethyl Acetate (3.0 volumes) . Heat to reflux (approx. 77°C) .
2 Clarification If solids remain, add EtOAc in 0.5 vol increments until dissolved. Perform hot filtration if insoluble particles persist.
3 Nucleation Cool solution to 50°C . Slowly add n-Heptane (1.0 volume) dropwise until a slight turbidity persists.
4 Seeding Add seed crystals (0.1 wt%) of pure product. Stir at 50°C for 30 mins to anneal seeds.
5 Crystallization Slowly add remaining n-Heptane (2.0 volumes) over 2 hours while cooling to 20°C .
6 Maturation Cool further to 0–5°C and hold for 1 hour.
7 Filtration Filter solids. Wash with cold 1:3 EtOAc/Heptane mixture.
8 Drying Dry under vacuum at 45°C. Caution: Over-drying >60°C may cause surface discoloration.

Expected Yield: 85–92% Target Purity: >99.5% HPLC

Protocol 3: Single Solvent Cooling Crystallization (Method B)

System: Toluene or Acetonitrile Mechanism: Temperature-dependent solubility. Toluene is excellent for removing regioisomers which often have higher solubility in aromatic solvents than the target compound.

Step-by-Step Protocol:

  • Charge: Place crude solid in reactor. Add Toluene (6 volumes) .

  • Heat: Heat to 90–100°C (near reflux). Ensure complete dissolution.

    • Note: If the compound oils out (forms a second liquid phase) instead of dissolving, add a small amount (1–2%) of Acetonitrile or EtOAc as a co-solvent to homogenize.

  • Cooling Ramp:

    • Cool to 65°C over 30 mins.

    • Hold at 65°C for 30 mins (Seeding point).

    • Cool to 20°C at a rate of 10°C/hour.

  • Isolation: Filter the resulting crystalline needles.

  • Wash: Wash with cold Toluene (1 vol).

  • Drying: Dry under vacuum. Toluene requires longer drying times; ensure residual solvent analysis (GC-HS) confirms <890 ppm (ICH limit).

Process Analytical Technology (PAT) & Troubleshooting

Polymorphism Control

Aryl propanoic acids often exhibit polymorphism.

  • Monitor: Use Differential Scanning Calorimetry (DSC).

  • Target: The stable polymorph typically has the highest melting point (expect range: 100–140°C depending on exact purity).

  • Action: If a lower melting peak appears, re-slurry the solid in n-Heptane at 50°C to convert metastable forms to the stable form.

Common Issues
IssueRoot CauseCorrective Action
Oiling Out Solution is too concentrated or temperature dropped too fast.Re-heat to dissolution.[2] Add 10% more solvent. Reduce cooling rate.
Low Yield Too much solvent used or anti-solvent ratio too low.Concentrate mother liquor and run a second crop (lower purity).
Colored Product Oxidation products or metal contaminants.Use Protocol 1 (Charcoal treatment) before recrystallization.
Workflow Diagram

RecrystWorkflow Crude Crude Solid Dissolve Dissolution (Reflux) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool1 Cool to Metastable Zone Filter->Cool1 Seed Seed Addition Cool1->Seed Cool2 Controlled Cooling (Linear Ramp) Seed->Cool2 Isolate Filtration & Drying Cool2->Isolate

Figure 2: Standard Unit Operation flow for cooling crystallization.

References

  • Preparation of Phenylpropanoic Acid Derivatives

    • Title: Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide (Bicalutamide intermediates).[3][4]

    • Source: US P
    • URL
    • Relevance: Describes recrystallization of cyano/fluoro-phenyl intermediates using Ethyl Acet
  • General Purification of Aryl Propanoic Acids

    • Title: 3-(4-cyanophenyl)propanoic Acid Properties & Synthesis.
    • Source: EPA CompTox Chemicals Dashboard.[5][6]

    • URL:[Link]

    • Relevance: Provides physicochemical baseline data (Melting points, solubility profiles)
  • Crystallization-Induced Resolution (Analogous Chemistry)

    • Title: Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid.[7]

    • Source: Organic Letters, 2004, 6 (19), pp 3233–3235.
    • URL:[Link]

    • Relevance: Demonstrates the behavior of phenylpropanoic acids in solvent systems like MTBE/Heptane and Acetonitrile.
  • Safety & Handling

    • Title: 3-(3-Chloro-4-fluorophenyl)
    • Source: Fisher Scientific Safety D
    • URL:[Link]

    • Relevance: Safety protocols for handling halogenated phenylpropanoic acids (Skin/Eye Irrit

Sources

Application Notes & Protocols: Strategic Functionalization of the Aromatic Ring in 3-(3-Cyano-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-(3-Cyano-4-fluorophenyl)propanoic acid

3-(3-Cyano-4-fluorophenyl)propanoic acid is a pivotal building block in contemporary medicinal chemistry. Its significance is underscored by its role as a key precursor in the synthesis of advanced nonsteroidal antiandrogens, such as Apalutamide, which are critical in the treatment of prostate cancer.[1][2][3][4] The functionalization of the aromatic ring of this molecule is a crucial step in modulating its biological activity, pharmacokinetic properties, and overall efficacy as a therapeutic agent.

This guide provides an in-depth exploration of the chemical landscape of the 3-(3-cyano-4-fluorophenyl)propanoic acid aromatic ring. We will dissect the electronic influences of the inherent substituents and present detailed protocols for strategic functionalization through electrophilic and nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

The Electronic Landscape: Directing Effects and Reactivity

The reactivity and regioselectivity of the aromatic ring are governed by the interplay of the electronic effects of its three substituents: the cyano group, the fluorine atom, and the propanoic acid side chain.

  • Cyano Group (-CN): This group is a potent deactivator of the aromatic ring towards electrophilic attack. It exerts a strong electron-withdrawing effect through both the inductive (-I) and resonance (-M) effects. Consequently, it directs incoming electrophiles to the meta position.[5][6]

  • Fluoro Group (-F): Halogens like fluorine present a fascinating dichotomy. Due to its high electronegativity, fluorine is inductively electron-withdrawing (-I), which deactivates the ring. However, it possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M).[7][8] This resonance effect, although weaker than its inductive pull, is sufficient to direct incoming electrophiles to the ortho and para positions.

  • Propanoic Acid Group (-CH₂CH₂COOH): The alkyl chain attached to the ring is weakly activating, while the distant carboxylic acid function has a negligible electronic influence on the ring itself. Its primary role is steric, and it serves as a handle for forming the final drug scaffold.

Combined Influence: The synergistic effect of these groups dictates the most probable sites for substitution. The potent deactivating nature of the cyano group significantly lowers the overall reactivity of the ring. However, the ortho-, para-directing influence of the fluorine atom will guide electrophiles to the positions C2 and C6. Given the steric hindrance at C6 from the propanoic acid chain, the C2 position is the most favored site for electrophilic aromatic substitution.

Conversely, for nucleophilic aromatic substitution (SNAr) , the strong electron-withdrawing cyano group at the ortho position makes the C4 carbon (bearing the fluorine) highly electrophilic and susceptible to attack, facilitating the displacement of the fluoride ion.[9]

Caption: Electronic influences on the aromatic ring.

Protocols for Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (SEAr): Nitration

The introduction of a nitro group (-NO₂) at the C2 position is a valuable transformation, as the nitro group can be subsequently reduced to an amine, providing a versatile synthetic handle for further diversification.[10]

Protocol: Nitration of 3-(3-Cyano-4-fluorophenyl)propanoic acid

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), cautiously add 3-(3-Cyano-4-fluorophenyl)propanoic acid (1.0 eq) to concentrated sulfuric acid (H₂SO₄, 5-10 volumes). Stir until complete dissolution.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 volumes) while maintaining the temperature below 10 °C.

  • Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(3-Cyano-4-fluoro-2-nitrophenyl)propanoic acid.

Causality and Insights:

  • The use of concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the aromatic ring.[11][12][13]

  • Low-temperature control is critical to prevent over-nitration and undesirable side reactions.

ParameterConditionPurpose
Nitrating Agent HNO₃ / H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile.
Temperature 0-10 °CControls reaction rate and minimizes side products.
Solvent Conc. H₂SO₄Dissolves the substrate and facilitates electrophile generation.
Typical Yield 70-85%Dependent on precise temperature control and reaction time.
Nucleophilic Aromatic Substitution (SNAr): Amination

The displacement of the fluorine atom with a nitrogen nucleophile is a cornerstone of many synthetic routes, including that of Apalutamide. The ortho-cyano group is essential for activating the ring towards this transformation.[9]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 3-(3-Cyano-4-fluorophenyl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility for 3-(3-Cyano-4-fluorophenyl)propanoic acid Case ID: SOL-3C4F-PROP-001 Support Level: Senior Application Scientist[1]

Executive Summary & Molecule Analysis

Welcome to the technical support center. You are likely encountering precipitation, "oiling out," or inconsistency in biological assays with 3-(3-Cyano-4-fluorophenyl)propanoic acid .[1]

To solve this, we must first understand the physicochemical "personality" of your molecule.[1] It is not merely a powder; it is a weak acid with a hydrophobic core.[1]

Physicochemical Profile
PropertyEstimated ValueImplication for Solubility
Functional Class Phenylpropanoic Acid DerivativeIonizable head (hydrophilic) + Aromatic tail (hydrophobic).[1][2]

(Acidic)
~4.2 – 4.4 (Predicted)The 3-Cyano and 4-Fluoro groups are electron-withdrawing, slightly increasing acidity compared to the parent phenylpropanoic acid (

4.66).
LogP ~1.8 – 2.1Moderately lipophilic.[1] It prefers organic solvents over water unless ionized.[1]
Critical pH pH > 6.5Below pH 5.0, the molecule is protonated (neutral) and insoluble.[1] Above pH 6.5, it exists as a soluble carboxylate anion.[1]

The Core Problem: Most researchers dissolve the stock in DMSO and spike it into an aqueous buffer (like PBS). If the local concentration exceeds the kinetic solubility limit before the molecule can ionize, it precipitates immediately.

Diagnostic Workflow

Before proceeding, identify your specific constraint using the logic flow below.

SolubilityLogic Start START: Define Application IsBio Is this a Biological Assay (Cells/Enzymes)? Start->IsBio CanpH Can you adjust pH to > 7.0? IsBio->CanpH No (Chemistry/Synthesis) Tox Is DMSO/Ethanol tolerated? IsBio->Tox Yes (Cell Culture) MethodA METHOD A: In-Situ Salt Formation (Best for Chemistry) CanpH->MethodA Yes MethodB METHOD B: Cosolvent Spike (Standard for Screening) CanpH->MethodB No (Must be acidic) Tox->MethodB Yes (<0.1% Final Conc) MethodC METHOD C: Cyclodextrin Complex (Best for Sensitive Cells) Tox->MethodC No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Protocols

Method A: In-Situ Salt Formation (pH Switching)

Best for: Stock preparation, animal dosing, and chemical synthesis.[1] Mechanism: Converts the insoluble acid form (


) into the highly soluble carboxylate salt (

).

The Protocol:

  • Calculate: Determine the molar amount of your compound.

  • Equivalents: You need 1.05 to 1.1 equivalents of a strong base (NaOH, KOH) or an organic base (Tris, Meglumine).[1]

  • Dissolution Step:

    • Suspend the powder in a small volume of water (it will be cloudy).

    • Slowly add the base solution while stirring.

    • Result: The solution should turn clear as the salt forms.[1]

  • Buffering: Once clear, dilute to the final volume with your buffer (PBS/HBSS).

    • Critical Check: Ensure the final pH remains above 6.[1]5. If the buffer is too acidic, the compound will reprotonate and crash out.[1]

Expert Insight: For biological stocks, use Meglumine or Tris instead of NaOH.[1] They are less harsh on tissues and prevent the "common ion effect" (salting out) often seen with sodium salts in high-salt buffers like PBS.[1]

Method B: Cosolvent Spiking (The "DMSO Parachute")

Best for: High-throughput screening (HTS) and standard cell assays. Mechanism: Uses a water-miscible solvent to carry the hydrophobic molecule into the aqueous phase.

The "Crash-Out" Danger: When you pipette a DMSO stock into water, the DMSO diffuses away instantly.[1] If the drug molecules aggregate faster than they can dissolve, they form a precipitate.[1] This is called "crashing out."[1]

Optimized Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilution (The Fix): Do not add 10 mM stock directly to the cell media.

    • Dilute the stock 1:10 in PEG400 or Ethanol first.[1]

    • Why? This reduces the hydrophobicity gradient.[1]

  • Final Addition: Add this intermediate mix to the vortexing buffer.

  • Limits:

SolventMax Final Concentration (Cell Assay)Max Final Concentration (Enzyme Assay)
DMSO 0.1% (Ideal) - 0.5% (Max)1.0% - 5.0%
Ethanol < 0.1%< 2.0%
PEG400 < 1.0%< 10%
Method C: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Sensitive primary cells, in vivo injections, or when DMSO is toxic.[1] Mechanism: The hydrophobic phenyl ring of your molecule fits inside the donut-shaped cavity of the cyclodextrin, shielding it from water while the exterior remains hydrophilic.

Recommended Agent: Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1][3]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1]
    
  • Add your compound powder directly to this solution.[1]

  • Sonicate for 30–60 minutes at mild heat (37°C).

  • Filter sterilize (0.22 µm).[1]

  • Result: A clear, stable solution that can be diluted infinitely without precipitation.[1]

Frequently Asked Questions (FAQ)

Q: I added the DMSO stock to PBS and it turned milky. Can I filter it? A: NO. If it is milky, the compound has precipitated.[1] Filtering will remove your drug, leaving you with just solvent.[1] You must restart using Method B (Intermediate Dilution) or Method C .[1]

Q: Why is the solution "oiling out" (droplets forming) instead of dissolving? A: This occurs when the concentration exceeds the solubility limit, and the molecule is lipophilic enough to phase-separate rather than crystallize.

  • Fix: Your concentration is too high for the chosen pH.[1] Increase the pH (add dilute NaOH) or increase the cyclodextrin concentration.

Q: Can I use sonication to dissolve the precipitate? A: Sonication helps break up aggregates, but it creates heat.[1]

  • Warning: 3-(3-Cyano-4-fluorophenyl)propanoic acid is relatively stable, but extended sonication can degrade the nitrile (cyano) group or cause hydrolysis.[1] Use short bursts (30 seconds) and keep the sample on ice.

Q: My cells are dying, but I'm only using 0.5% DMSO. Is it the drug or the solvent? A: 0.5% DMSO is toxic to sensitive lines (e.g., primary neurons, stem cells). Run a "Vehicle Control" (0.5% DMSO with no drug).[1] If cells die, you must switch to Method C (Cyclodextrins) .[1]

References

  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] (Review of general solubility principles including pH adjustment and cosolvents).

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Authoritative guide on using HP-

    
    -CD for lipophilic drugs). 
    
  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. (Foundational text on selecting counterions like Tris/Meglumine).

  • BenchChem Technical Guides. "DMSO Tolerance in Cell-Based Assays." (Practical limits for solvent toxicity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of fluorinated and nitrile-containing compounds.

Sources

Technical Support Center: Purification of 3-(3-Cyano-4-fluorophenyl)propanoic Acid

[1][2]

Executive Summary

You are dealing with 3-(3-Cyano-4-fluorophenyl)propanoic acid , a critical bifunctional intermediate often used in the synthesis of PARP inhibitors (e.g., Rucaparib scaffolds) or SGLT2 inhibitors.[1]

The Challenge: This molecule possesses two conflicting sensitivities:

  • The Carboxylic Acid: Requires basic conditions to solubilize in water (for extraction).[1]

  • The Nitrile (Cyano) Group: Susceptible to hydrolysis (to amide or diacid) under strong acidic/basic conditions, especially with heat.[1]

This guide provides a modular purification strategy designed to remove organic impurities and palladium catalysts without compromising the nitrile integrity.

Module 1: The Chemical Wash (Acid-Base Extraction)[1]

Objective: Bulk removal of non-acidic organic impurities (unreacted halides, neutral coupling byproducts).[1]

The Protocol

Standard extraction protocols often fail here because heat or extreme pH destroys the nitrile.

Step 1: Dissolution Dissolve the crude solid in Ethyl Acetate (EtOAc) or MTBE (10 mL/g).[1]

  • Why: These solvents dissolve the organic impurities but allow easy partitioning with water.[1] Avoid DCM if possible to prevent emulsions.[1]

Step 2: Mild Basification (The Critical Step) Extract the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

  • Target pH: 8.0 – 9.0.[1]

  • Technique: Do NOT use strong NaOH.[1] The nitrile group at position 3 is electron-deficient due to the 4-fluoro substituent, making it highly susceptible to nucleophilic attack (hydrolysis) by hydroxide ions [1].

  • Action: The product moves to the aqueous layer (as the carboxylate salt). Neutral impurities stay in the organic layer.[1]

Step 3: The Wash Wash the aqueous layer (containing your product) with fresh EtOAc (2x).

  • Why: Removes trapped neutral organics.[1]

Step 4: Controlled Acidification Cool the aqueous layer to 0–5°C (Ice bath).[1] Slowly add 1M HCl or 10% Citric Acid until pH reaches ~3-4.

  • Why: Precipitate the free acid without hydrolyzing the nitrile.

  • Observation: The product should precipitate as a white/off-white solid.[1] If it oils out, proceed to Module 2.[1]

Step 5: Recovery Extract the cloudy aqueous mixture back into EtOAc. Dry over Na₂SO₄, filter, and concentrate.

Visual Workflow: Acid-Base Logic

ExtractionWorkflowStartCrude Mixture(Acid + Impurities)SolventDissolve in EtOAcStart->SolventBaseAddExtract with sat. NaHCO3(pH ~8.5)Solvent->BaseAddSep1Phase SeparationBaseAdd->Sep1OrgPhaseOrganic Phase(Neutral Impurities)Sep1->OrgPhaseDiscardAqPhaseAqueous Phase(Product as Salt)Sep1->AqPhaseKeepWashWash with fresh EtOAcAqPhase->WashAcidifyCool to 0°C + Acidify (pH 3-4)(1M HCl)Wash->AcidifyFinalPure Product(Precipitate or Extract)Acidify->Final

Figure 1: Selective Acid-Base Extraction workflow designed to protect the nitrile moiety.

Module 2: Physical Purification (Recrystallization)[2][3]

Objective: Removal of structural isomers (regioisomers) and "oiled-out" impurities.[1]

The Solvent Matrix Fluorinated phenylpropanoic acids often exhibit "oiling out" behavior due to low melting points (often <100°C depending on purity).[1]

Solvent SystemRatio (v/v)ApplicationRisk Level
Toluene PureBest for bulk purification. Aryl-aryl stacking often favors crystallization of the product over aliphatic impurities.[1]Low
EtOAc / Heptane 1:3Good general purpose.[1] Dissolve in min. hot EtOAc, add Heptane until cloudy.Medium (Oiling risk)
Ethanol / Water 1:1Best for removing inorganic salts. High (Hydrolysis risk if heated too long)
Acetonitrile PureGood for removing polar byproducts.[1]Low

Troubleshooting "Oiling Out" If your product forms a gummy oil at the bottom of the flask instead of crystals:

  • Reheat to dissolve the oil.

  • Add a Seed Crystal: If you have any solid product, add a speck at 40°C.[1]

  • Slow Cool: Wrap the flask in foil/towel to cool over 4-6 hours. Rapid cooling traps impurities and causes oiling [2].[1]

Module 3: Trace Metal Scavenging (Palladium Removal)

Objective: Removing Pd residues (from Heck/Sonogashira coupling) to <10 ppm. Note: Recrystallization rarely removes Pd efficiently as the metal often occludes within the crystal lattice.

Method A: The Thiol-Silica Scavenger (Recommended)

  • Dissolve crude acid in THF or EtOAc (10 volumes).

  • Add SiliaMetS® Thiol or 3-Mercaptopropyl-functionalized silica (5-10 wt% relative to crude mass).[1]

  • Stir at 40°C for 4 hours .

  • Filter through a 0.45µm pad.[1]

  • Concentrate filtrate.[1]

    • Mechanism:[1][2][3][4][5] The Sulfur-Pd bond is stronger than the Pd-Carboxylate interaction, effectively pulling the metal out of solution [3].

Method B: Activated Carbon [1]

  • Dissolve in hot Ethanol/Water (9:1).

  • Add Darco® KB-G (activated carbon), 10 wt%.[1]

  • Stir at reflux for 1 hour.

  • Filter hot through Celite.[1]

    • Warning: Carbon can sometimes adsorb the product itself (due to the planar aromatic ring). Test on a small scale first.

Troubleshooting & FAQ

Q1: My product turned yellow after the acid workup. What happened? A: This usually indicates oxidation of trace phenols or polymerization of acrylic impurities.[1]

  • Fix: Perform a charcoal filtration (Module 3, Method B) in ethyl acetate. If the color persists, recrystallize from Toluene, which leaves many colored polar impurities in the mother liquor.

Q2: I smell ammonia during the extraction. Is that bad? A: YES. Ammonia smell indicates the nitrile group is hydrolyzing to an amide (releasing NH₃ eventually if fully degraded).[1]

  • Immediate Action: Your pH is too high or temperature is too hot.[1] Stop immediately. Neutralize to pH 7.[1] Extract into organic, dry, and assess damage via LC-MS (Look for M+18 mass shift).

Q3: Can I use DCM (Dichloromethane) for extraction? A: You can, but fluorinated acids often act as surfactants, creating stubborn emulsions in DCM/Water. EtOAc or MTBE (Methyl tert-butyl ether) are superior for phase separation with this specific molecule.[1]

Q4: The melting point is 10°C lower than reported. Why? A: This is a classic sign of solvent inclusion or regioisomer contamination .[1]

  • Dry the sample under high vacuum ( < 1 mbar) at 40°C for 12 hours.

  • Run an H-NMR.[1] Check the integration of the aromatic protons. If the splitting pattern is messy, you have the regioisomer (e.g., 2-fluoro isomer). Recrystallization from Isopropyl Alcohol (IPA) is often effective for separating isomers.[1]

References
  • BenchChem. (2025).[1][6] Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery. Retrieved from

  • Mettler Toledo. (2023).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Biotage. (2023).[1][7] How to Remove Palladium in three easy steps. Retrieved from

  • PubChem. (2025).[1][8][9] 3-(4-Fluorophenyl)propionic acid Data Sheet. Retrieved from

Technical Support Center: Optimizing Temperature for 3-(3-Cyano-4-fluorophenyl)propanoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling reactions of 3-(3-Cyano-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and achieve optimal results in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of 3-(3-Cyano-4-fluorophenyl)propanoic acid. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: Low or No Product Yield

Question: I am performing a coupling reaction with 3-(3-Cyano-4-fluorophenyl)propanoic acid and an amine, but I'm observing very low to no yield of my desired amide product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in an amide coupling reaction is a common issue that can stem from several factors, often related to reaction kinetics and reagent stability.[1] Temperature plays a critical role in overcoming these hurdles.

Potential Causes and Solutions:

  • Insufficient Activation of the Carboxylic Acid: The first step in most coupling reactions is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2][3] If this activation is inefficient, the overall reaction rate will be low.

    • Troubleshooting Steps:

      • Increase Temperature: Gently warming the reaction mixture can significantly increase the rate of both the activation and coupling steps.[4][5] Start by running the reaction at room temperature (e.g., 20-25°C) and, if the yield is still low, incrementally increase the temperature to 30-40°C. For particularly challenging or sterically hindered substrates, temperatures up to 60°C may be necessary, but this should be approached with caution to avoid side reactions.[6][7]

      • Screen Coupling Reagents: Not all coupling reagents are equally effective for all substrates.[1] If you are using a standard carbodiimide like EDC in combination with HOBt, consider switching to a more potent uronium- or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[3][6][8] These reagents often facilitate faster and more efficient couplings, even at lower temperatures.

  • Poor Solubility of Reactants: If your starting materials, particularly the 3-(3-Cyano-4-fluorophenyl)propanoic acid or the amine, have poor solubility in the chosen solvent at lower temperatures, the reaction will be slow.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of aprotic polar solvents such as DMF, NMP, or DMSO, as they are generally good at solvating a wide variety of reactants.[4]

      • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your reactants, thereby increasing the effective concentration and reaction rate.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the coupling reaction can be sluggish.[7]

    • Troubleshooting Steps:

      • Elevated Temperature: Increasing the temperature provides the molecules with more kinetic energy to overcome the steric barrier.[5]

      • Choice of Coupling Reagent: Some coupling reagents are better suited for hindered substrates. For instance, T3P has shown success in difficult couplings.

Issue 2: Formation of Significant Side Products

Question: My coupling reaction is producing the desired product, but I'm also seeing a significant amount of side products, complicating purification. How can I minimize these unwanted reactions by optimizing the temperature?

Answer:

The formation of side products is often a temperature-dependent issue. While higher temperatures can increase the rate of the desired reaction, they can also accelerate unwanted side reactions.[9]

Potential Side Reactions and Temperature-Based Solutions:

  • Racemization: For chiral amines or carboxylic acids, elevated temperatures can increase the risk of racemization, especially with carbodiimide-based coupling reagents.[3][10]

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the reaction at a lower temperature, starting at 0°C and slowly allowing it to warm to room temperature. This is a classic strategy to minimize racemization.[10]

      • Use Additives: The addition of HOBt or Oxyma Pure to carbodiimide reactions can suppress racemization.

      • Alternative Reagents: Onium salt-based reagents like HATU and HBTU are generally less prone to causing racemization.

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[10] This side reaction is often more prevalent at higher temperatures.

    • Troubleshooting Steps:

      • Control the Temperature: Running the reaction at or below room temperature can reduce the rate of this intramolecular rearrangement.

      • Use of Additives: HOBt and NHS can trap the O-acylisourea intermediate to form an active ester, which is less susceptible to rearrangement.

  • Diketopiperazine Formation: In the case of dipeptide couplings, intramolecular cyclization to form a diketopiperazine can be a significant side reaction, particularly at elevated temperatures.[9]

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Keep the reaction temperature low to disfavor the intramolecular cyclization.

Issue 3: Reaction Stalls or is Incomplete

Question: My reaction starts well, but then it seems to stall, leaving a significant amount of starting material even after an extended period. Can temperature manipulation help drive the reaction to completion?

Answer:

A stalled reaction can be frustrating. Often, a small adjustment in temperature can provide the necessary push to achieve full conversion.

Potential Causes and Solutions:

  • Deactivation of Coupling Reagent: Some coupling reagents, particularly carbodiimides like EDC, are susceptible to hydrolysis, especially in the presence of trace amounts of water.[11] This deactivation can be accelerated at higher temperatures.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents.

      • Staged Reagent Addition: If the reaction is run over a long period, consider adding a second portion of the coupling reagent midway through the reaction.

      • Moderate Temperature: Avoid excessively high temperatures that might accelerate the decomposition of the coupling reagent.

  • Equilibrium Limitations: While less common in amide couplings, some reactions can approach a state of equilibrium.

    • Troubleshooting Steps:

      • Le Chatelier's Principle: If practical, using a slight excess (1.1-1.2 equivalents) of one of the reactants (usually the more readily available or easily removable one) can help drive the reaction to completion.

      • Temperature Ramping: A gradual increase in temperature towards the end of the reaction can sometimes provide the energy needed to push the equilibrium towards the product side.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the role of temperature in the coupling of 3-(3-Cyano-4-fluorophenyl)propanoic acid.

Q1: What is a good starting temperature for optimizing my coupling reaction?

A1: A good starting point for most amide coupling reactions involving 3-(3-Cyano-4-fluorophenyl)propanoic acid is room temperature (approximately 20-25°C).[2] This provides a good balance between reaction rate and minimizing potential side reactions. If the reaction is sluggish, you can then incrementally increase the temperature. For reactions known to be sensitive to side reactions like racemization, starting at 0°C is recommended.[10]

Q2: How does temperature affect the reaction time?

A2: As a general rule of thumb, increasing the reaction temperature by 10°C can roughly double the reaction rate. Therefore, a reaction that takes 4 hours at 25°C might be completed in approximately 2 hours at 35°C. However, this is a generalization, and the actual effect will depend on the specific activation energy of your reaction.[12] It is always advisable to monitor the reaction progress using techniques like TLC or LC-MS.[1]

Q3: Are there any visual cues that indicate my reaction temperature is too high?

A3: Yes, there can be visual indicators of an excessively high reaction temperature. These include:

  • Color Change: A sudden darkening or change in the color of the reaction mixture can indicate decomposition of starting materials, reagents, or the product.

  • Precipitate Formation: The unexpected formation of a precipitate could be a sign of byproduct formation or degradation.

  • Gas Evolution: While some coupling reactions may have benign gas evolution, vigorous or unexpected gas release could indicate a decomposition process.

Q4: What is the thermal stability of 3-(3-Cyano-4-fluorophenyl)propanoic acid and common coupling reagents?

  • Carbodiimides (EDC, DCC): These can be sensitive to both moisture and heat. It is generally recommended to use them at or below room temperature.[9][14]

  • Onium Salts (HATU, HBTU): These are generally more thermally robust than carbodiimides but can still decompose at elevated temperatures. Always consult the supplier's safety data sheet (SDS) for specific handling and storage information.

Q5: How can I perform a systematic temperature optimization study?

A5: A systematic approach is key to finding the optimal temperature.

  • Small-Scale Parallel Reactions: Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., 0°C, 25°C, 40°C, and 60°C).

  • Consistent Parameters: Keep all other reaction parameters (concentrations, stoichiometry, solvent, and reaction time) constant across all reactions.

  • Monitoring and Analysis: Monitor the progress of each reaction at set time points using LC-MS or HPLC to determine the conversion to product and the formation of any impurities.

  • Data Evaluation: Compare the results to identify the temperature that provides the best balance of high yield and low impurity profile.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Amide Coupling

This is a general protocol that can be adapted for your specific amine.

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-Cyano-4-fluorophenyl)propanoic acid (1.0 eq) and your amine (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., DMF, DCM, or acetonitrile).

  • If using an additive like HOBt or NHS, add it to the mixture (1.0-1.2 eq).

  • Cool the reaction mixture to the desired starting temperature (e.g., 0°C or room temperature).

  • In a separate vial, dissolve the coupling reagent (e.g., EDC, HATU) (1.1-1.5 eq) in the same anhydrous solvent.

  • Add the coupling reagent solution dropwise to the reaction mixture while stirring.

  • If a base such as DIPEA or triethylamine is required, add it to the reaction mixture (2-3 eq).[6]

  • Allow the reaction to stir at the set temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with the appropriate aqueous workup and purification.[1]

Table 1: Temperature Effects on a Model Coupling Reaction

The following table illustrates hypothetical results from a temperature optimization study for the coupling of 3-(3-Cyano-4-fluorophenyl)propanoic acid with a generic primary amine using EDC/HOBt.

Temperature (°C)Reaction Time (h)Conversion (%)Key Side Product (%)
02465<1
25 (Room Temp)12952
406>995
603>9915

This data is illustrative and actual results may vary depending on the specific substrates and conditions.

Diagrams
Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_activation Inefficient Carboxylic Acid Activation? start->check_activation increase_temp Increase Temperature (e.g., 25°C -> 40°C) check_activation->increase_temp Yes change_reagent Screen More Potent Coupling Reagents (e.g., HATU, PyBOP) check_activation->change_reagent Consider check_solubility Poor Reactant Solubility? check_activation->check_solubility No end Improved Yield increase_temp->end change_solvent Screen Solvents (DMF, NMP, DMSO) check_solubility->change_solvent Yes increase_temp_sol Increase Temperature to Improve Solubility check_solubility->increase_temp_sol Consider check_sterics Steric Hindrance? check_solubility->check_sterics No change_solvent->end increase_temp_sol->end increase_temp_sterics Increase Temperature to Overcome Steric Barrier check_sterics->increase_temp_sterics Yes check_sterics->end No increase_temp_sterics->end

Caption: A decision-making workflow for troubleshooting low product yield.

Temperature Optimization Experimental Design

Temperature_Optimization setup Setup Parallel Reactions (Identical Stoichiometry & Concentration) t1 Reaction at 0°C setup->t1 t2 Reaction at 25°C setup->t2 t3 Reaction at 40°C setup->t3 t4 Reaction at 60°C setup->t4 monitor Monitor All Reactions (TLC, LC-MS) at Regular Intervals t1->monitor t2->monitor t3->monitor t4->monitor analyze Analyze Data: - Conversion Rate - Impurity Profile monitor->analyze optimum Determine Optimal Temperature analyze->optimum

Caption: A flowchart for a systematic temperature optimization experiment.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • No, J. H., & Kim, S. (2014). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 5(2), 570-575.
  • Gyros Protein Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Temperature Scanning. Retrieved from [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? Retrieved from [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling? Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ResearchGate. (2016, April 5). Which temperature is the best for EDC/NHS reaction? Retrieved from [Link]

  • Larsson, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11489-11494.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Google Patents. (n.d.). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
  • PrepChem.com. (n.d.). Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-3-fluoropropanoic acid. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(3-Cyano-4-fluorophenyl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Cyano-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique reactivity of this molecule. The substitution pattern of 3-(3-Cyano-4-fluorophenyl)propanoic acid, particularly the ortho-cyano group relative to the propanoic acid side chain, presents significant steric challenges in many common synthetic transformations. This resource will help you navigate these challenges and achieve your desired reaction outcomes.

Understanding the Challenge: Steric and Electronic Effects

The primary difficulty in reactions involving 3-(3-Cyano-4-fluorophenyl)propanoic acid stems from the interplay of steric hindrance and electronic effects. The propanoic acid chain, while providing some flexibility, is significantly encumbered by the presence of the cyano group in the ortho position. This spatial crowding can impede the approach of reagents to the carboxylic acid functional group.

Simultaneously, the cyano and fluoro groups are strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. The cyano group, in particular, can act as a coordinating site for metal catalysts, potentially leading to undesired side reactions or catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling reactions with 3-(3-Cyano-4-fluorophenyl)propanoic acid so sluggish?

Standard amide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for this substrate due to the steric hindrance around the carboxylic acid.[] The bulky ortho-cyano group obstructs the formation of the necessary activated intermediate (e.g., an O-acylisourea), which is the rate-limiting step for the subsequent nucleophilic attack by the amine.[2]

Q2: Can I perform esterification of 3-(3-Cyano-4-fluorophenyl)propanoic acid under standard Fischer esterification conditions?

While Fischer esterification (refluxing in an alcohol with a strong acid catalyst) is a common method, it may require prolonged reaction times and higher temperatures for this sterically hindered acid.[3] The bulky ortho-substituent slows the rate of nucleophilic attack by the alcohol on the protonated carbonyl group. Additionally, the strongly acidic conditions and high temperatures could potentially lead to the hydrolysis of the cyano group to an amide or carboxylic acid as an undesired side reaction.[4][5]

Q3: Are there any concerns about decarboxylation as a side reaction?

Decarboxylation is a potential side reaction for arylpropanoic acids, especially under harsh conditions such as high heat, particularly in the presence of transition metal catalysts.[6][7] While the electron-withdrawing nature of the cyano and fluoro groups can influence the stability of potential intermediates, it is a possibility to consider, especially in cross-coupling reactions.

Q4: How do the cyano and fluoro groups affect the reactivity of the aromatic ring in reactions like Suzuki or Heck coupling?

The fluorine atom is a deactivating yet ortho-, para-director, while the cyano group is a strong deactivating meta-director.[8][9] This creates a complex electronic environment on the aromatic ring. For palladium-catalyzed cross-coupling reactions, the electronic nature and steric hindrance of these substituents will influence the oxidative addition step. The fluorine atom at the 4-position makes the C-F bond a potential site for oxidative addition, though C-Br or C-I bonds are more reactive. If the reaction is intended at another position on the ring (requiring a pre-functionalized substrate, e.g., with a halide), the steric bulk and electronic effects of the existing substituents will impact catalyst-ligand choice and reaction kinetics.

Q5: Can the cyano group itself react under the conditions used for modifying the carboxylic acid?

Yes. The cyano group can be hydrolyzed to an amide and subsequently to a carboxylic acid under either acidic or basic conditions, often requiring heat.[4][10][11] It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, although the latter often requires specific catalysts and conditions to be effective.[12][13] It is crucial to select reaction conditions for the carboxylic acid that are mild enough to not affect the cyano group.

Troubleshooting Guides

Guide 1: Amide Coupling Reactions

Problem: Low to no yield in amide bond formation with primary or secondary amines.

Workflow for Troubleshooting Amide Coupling:

start Low/No Amide Yield reagent 1. Re-evaluate Coupling Reagent - Standard reagents (DCC, EDC) often fail. - Switch to potent onium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP, PyAOP). [39, 40] - These form more reactive activated esters. start->reagent conditions 2. Optimize Reaction Conditions - Increase reaction time (e.g., to 12-24 hours). - Gently increase temperature (e.g., 40-60 °C), monitoring for side reactions. - Use a superior solvating solvent like NMP instead of DMF. [13] reagent->conditions Yield still low? success Improved Yield reagent->success Success? activation 3. Alternative Activation Strategy - Convert the carboxylic acid to an acyl fluoride in situ using a fluorinating agent (e.g., TFFH). - Acyl fluorides are highly reactive and less sterically demanding. [7] conditions->activation No improvement? conditions->success Success? activation->success Success? fail Still Failing: Re-evaluate Substrate Purity activation->fail No?

Caption: Troubleshooting workflow for hindered amide coupling.

Detailed Protocol: Amide Synthesis using HATU

  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve 3-(3-Cyano-4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DMF or NMP.

  • Activation: Add HATU (1.1-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Coupling: Add the amine (1.0-1.1 eq) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.

  • Work-up: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, HCTU, PyBOPMore reactive than carbodiimides, effective for hindered substrates.[14]
Base DIPEA, N-methylmorpholineNon-nucleophilic bases prevent unwanted side reactions.
Solvent NMP, DMF (anhydrous)Good solvation is crucial for reaction efficiency. NMP is often superior for hindered couplings.[15]
Temperature Room temperature to 40 °CBalancing reaction rate with the risk of side reactions.
Time 12-24 hoursSteric hindrance slows down the reaction rate significantly.
Guide 2: Esterification Reactions

Problem: Incomplete conversion or decomposition during esterification.

Workflow for Troubleshooting Esterification:

start Low Ester Yield / Decomposition steglich 1. Steglich Esterification - Use DCC or EDC with a catalytic amount of DMAP. - DMAP significantly accelerates the reaction, allowing for milder conditions (room temperature). [1] start->steglich anhydride 2. Mixed Anhydride Method - React with a chloroformate (e.g., isobutyl chloroformate) and a non-nucleophilic base. - The resulting mixed anhydride is highly reactive towards the alcohol. [14] steglich->anhydride Yield still low? success Improved Yield steglich->success Success? lewis_acid 3. Lewis Acid Catalysis - Employ a Lewis acid catalyst (e.g., Sc(OTf)₃, Bi(OTf)₃) under anhydrous conditions. - Can promote esterification under milder conditions than strong Brønsted acids. anhydride->lewis_acid No improvement? anhydride->success Success? lewis_acid->success Success? fail Still Failing: Check for Cyano Group Hydrolysis lewis_acid->fail No?

Caption: Troubleshooting workflow for hindered esterification.

Detailed Protocol: Steglich Esterification

  • Preparation: In an inert atmosphere, dissolve 3-(3-Cyano-4-fluorophenyl)propanoic acid (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in anhydrous dichloromethane (DCM) or THF.[16]

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

ParameterRecommendationRationale
Method Steglich EsterificationMild conditions (room temperature) minimize side reactions.[16]
Reagents DCC (or EDC), catalytic DMAPDMAP is a highly effective acylation catalyst.[3]
Solvent Anhydrous DCM, THFAprotic solvents are standard for this reaction.
Temperature 0 °C to Room TemperatureAvoids high temperatures that could lead to cyano group hydrolysis or decarboxylation.
Time 4-12 hoursReaction times are typically shorter than Fischer esterification for hindered substrates.
Guide 3: Potential Side Reactions

Issue 1: Hydrolysis of the Cyano Group

  • Observation: Presence of an amide or a dicarboxylic acid byproduct in your product mixture (detectable by LC-MS, IR, or NMR).

  • Cause: Exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile functionality.[4][10]

  • Solution:

    • Avoid prolonged heating in the presence of strong acids or bases.

    • If acidic or basic conditions are necessary, conduct the reaction at the lowest possible temperature.

    • Use milder, non-aqueous work-up procedures where possible.

Issue 2: Decarboxylation

  • Observation: Formation of 2-fluoro-6-propylbenzonitrile as a byproduct, especially in reactions involving high temperatures or transition metal catalysts.

  • Cause: Decarboxylation of arylpropanoic acids can be thermally induced or catalyzed by metals.[6][7]

  • Solution:

    • Keep reaction temperatures as low as feasible.

    • When using transition metal catalysts (e.g., for cross-coupling), screen different ligands and reaction conditions to find a system that promotes the desired reaction at a lower temperature.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Available at: [Link]

  • Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Chemical Communications. (2021). Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. Available at: [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Available at: [Link]

  • ResearchGate. (2019). Mechanism proposed for the radical cross-decarboxylative coupling.... Available at: [Link]

  • PubChem. (n.d.). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids. Patent US-2003008361-A1. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]

  • National Institutes of Health. (2022, August 10). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Available at: [Link]

  • DASH - Harvard. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Available at: [Link]

  • ResearchGate. (2020). Proposed mechanistic pathways of aldehyde to cyano and amide conversion. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(11), 779-783. Available at: [Link]

  • National Institutes of Health. (2021, October 13). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Available at: [Link]

  • National Institutes of Health. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • Chemical Society Reviews. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Available at: [Link]

  • Macmillan Group. (2008, February 12). Decarboxylative Cross-Coupling. Available at: [Link]

  • ChemRxiv. (2020). A step towards exploring the potential of organosilane for catalytic amidation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • BrainKart. (2018, February 18). Reactivity of Carboxylic acids and carboxylic acid derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Available at: [Link]

  • National Institutes of Health. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Available at: [Link]

  • ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. Available at: [Link]

  • Chemical Communications. (2021). Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. Available at: [Link]

  • Nanjing University School of Chemistry and Chemical Engineering. (2019, February 22). Nature Catalysis published the forward-looking article on catalytic direct amidation by Prof. Xiao Wang's group. Available at: [Link]

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]

  • National Institutes of Health. (2025, August 4). Nitrilation of carboxylic acids by PIII/PV-catalysis. Available at: [Link]

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Technical Support Center: Resolving Phase Separation with 3-(3-Cyano-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Cyano-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering phase separation issues, often referred to as "oiling out," during their experiments with this compound. As a molecule with a unique combination of functional groups—a carboxylic acid, a cyano group, and a fluorine atom on an aromatic ring—its behavior in solution can be complex. This resource provides in-depth troubleshooting strategies and detailed experimental protocols to help you achieve your desired solid-state form.

Understanding the Challenge: Why Does 3-(3-Cyano-4-fluorophenyl)propanoic Acid Exhibit Phase Separation?

Phase separation, or "oiling out," is a phenomenon where a compound separates from a solution as a liquid phase rather than a solid crystalline phase.[1][2] This is particularly common with molecules that have a high molecular weight, significant lipophilicity, and molecular rigidity, which can hinder the organized arrangement required for crystallization.[3]

The structure of 3-(3-Cyano-4-fluorophenyl)propanoic acid contributes to its propensity for phase separation in several ways:

  • Polarity and Hydrogen Bonding: The carboxylic acid group is polar and capable of forming strong hydrogen bonds. This is a primary driver for its solubility in polar solvents.

  • Electron-Withdrawing Groups: The cyano (-CN) and fluoro (-F) groups are strongly electron-withdrawing.[4] This increases the acidity of the carboxylic acid and influences the molecule's overall polarity and intermolecular interactions.

  • Aromatic Ring and Lipophilicity: The phenyl ring provides a degree of lipophilicity, contributing to its solubility in organic solvents. The interplay between the polar carboxylic acid and the more non-polar substituted phenyl ring can lead to complex solvation behavior.

  • Molecular Rigidity: The planar nature of the benzene ring introduces a degree of rigidity to the molecule, which can make it more challenging for the molecules to orient themselves into a crystal lattice, especially at high supersaturation.[3]

When a solution of 3-(3-Cyano-4-fluorophenyl)propanoic acid becomes highly supersaturated, the solute molecules may aggregate into a disordered, liquid-like state (the "oil") if the kinetics of crystallization are slow.[1] This oily phase is often a good solvent for impurities, which can further inhibit crystallization and impact the purity of the final product.[5]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered when working with 3-(3-Cyano-4-fluorophenyl)propanoic acid.

Q1: I'm observing an oily layer forming instead of crystals when I try to crystallize my compound. What is happening?

A1: You are likely observing "oiling out," a form of liquid-liquid phase separation (LLPS).[2] This occurs when the concentration of your compound in the solution exceeds the solubility limit to such an extent that it separates as a supersaturated liquid phase instead of a solid. This is often triggered by rapid changes in conditions, such as fast cooling or the quick addition of an anti-solvent.

Q2: How can I prevent this "oiling out" from happening?

A2: The key is to control the rate at which supersaturation is generated.[1] Here are several strategies:

  • Slower Cooling/Anti-solvent Addition: Decrease the cooling rate or add the anti-solvent more slowly. This gives the molecules more time to arrange into an ordered crystal lattice.

  • Seeding: Introduce a small amount of crystalline material (seed crystals) into the solution when it is slightly supersaturated. This provides a template for crystal growth and can bypass the nucleation barrier for oiling out.[2]

  • Solvent System Modification: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often ideal. You may need to explore different solvents or solvent mixtures.

Q3: I tried seeding, but the seeds seem to dissolve. What does this mean?

A3: If seed crystals dissolve, it indicates that your system is in a stable liquid-liquid phase separation region (a miscibility gap) rather than a kinetically driven oiling out scenario.[1][6] In this case, simply adding seeds will not induce crystallization. You will need to change the system's composition or temperature to move out of this miscibility gap. This may involve using a different solvent system or adjusting the concentration of your compound.

Q4: How do I choose a better solvent system to avoid phase separation?

A4: A systematic solvent screening is the most effective approach. The goal is to find a solvent or solvent mixture where the compound has moderate solubility and a sufficiently wide metastable zone width (MSZW). The MSZW is the region between the solubility curve and the point where spontaneous nucleation (either of crystals or oil) occurs.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a high-throughput method for identifying suitable solvents for the crystallization of 3-(3-Cyano-4-fluorophenyl)propanoic acid.[7]

Objective: To identify a solvent or solvent system that minimizes the risk of phase separation and yields a crystalline product.

Materials:

  • 3-(3-Cyano-4-fluorophenyl)propanoic acid

  • A diverse library of solvents (see Table 1 for suggestions)

  • 96-well plates or small vials

  • Heating and stirring capabilities

  • HPLC or other analytical method for purity and concentration analysis

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities.

  • Solubility Determination:

    • Add a known amount of the compound to a set volume of each solvent in separate vials.

    • Stir at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

    • Filter the saturated solution and determine the concentration of the supernatant by a suitable analytical method.

  • Crystallization Trials (Cooling Crystallization):

    • For promising solvents (those with moderate solubility), prepare saturated solutions at an elevated temperature (e.g., 50 °C).

    • Slowly cool the solutions to a lower temperature (e.g., 5 °C) at a controlled rate.

    • Visually inspect for the formation of crystals versus an oily phase.

  • Crystallization Trials (Anti-solvent Crystallization):

    • Dissolve the compound in a "good" solvent (high solubility).

    • Slowly add a miscible "anti-solvent" (low solubility) until turbidity is observed.

    • Allow the solution to equilibrate and observe the solid form.

  • Analysis: Characterize the resulting solids by microscopy, DSC, and PXRD to identify the desired crystalline form.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar, protic solvents capable of hydrogen bonding.
Ketones Acetone, Methyl Ethyl KetonePolar, aprotic solvents.
Esters Ethyl Acetate, Isopropyl AcetateModerately polar solvents.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAprotic solvents with moderate polarity.
Aromatic Toluene, XyleneNon-polar solvents.
Nitriles AcetonitrilePolar, aprotic solvent.
Water Highly polar, protic solvent (often used as an anti-solvent).
Protocol 2: Constructing a Ternary Phase Diagram

A ternary phase diagram is a powerful tool for visualizing the phase behavior of a three-component system (solute, solvent, anti-solvent) at a constant temperature and pressure.[8][9][10][11][12] This can help you identify the composition regions where phase separation is likely to occur and design a crystallization process that avoids them.

Objective: To map the phase boundaries of 3-(3-Cyano-4-fluorophenyl)propanoic acid in a solvent/anti-solvent system.

Materials:

  • 3-(3-Cyano-4-fluorophenyl)propanoic acid

  • A "good" solvent (e.g., Methanol)

  • A miscible "anti-solvent" (e.g., Water)

  • Glass vials or a jacketed reactor with a turbidity sensor

  • Stirring plate and stir bars

  • Analytical balance

Procedure:

  • Prepare Binary Mixtures: Prepare a series of binary mixtures of the solvent and anti-solvent with known compositions (e.g., 90:10, 80:20, ... 10:90 by weight).

  • Titration to Cloud Point:

    • For each binary mixture, incrementally add a known mass of 3-(3-Cyano-4-fluorophenyl)propanoic acid while stirring at a constant temperature.

    • The "cloud point" is reached when the solution becomes persistently turbid, indicating the boundary of the single-phase region.

    • Record the mass of the compound added to reach the cloud point.

  • Data Calculation: For each cloud point, calculate the weight percentage of each of the three components.

  • Plotting the Diagram:

    • Use a triangular graph paper or appropriate software.[12]

    • Each vertex of the triangle represents a pure component (Solute, Solvent, Anti-solvent).

    • Plot the calculated compositions for each cloud point.

    • Connect the points to draw the binodal curve, which separates the one-phase region from the two-phase (phase separation) region.

Interpreting the Ternary Phase Diagram: The area outside the binodal curve represents the single-phase region where your compound is fully dissolved. The area inside the curve represents the two-phase region where you will observe either crystallization or oiling out. By understanding this map, you can design a crystallization pathway (e.g., by adding anti-solvent) that avoids the problematic two-phase region.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing phase separation issues.

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Mitigation Strategies cluster_2 Advanced Troubleshooting cluster_3 Outcome Start Phase Separation / Oiling Out Observed SlowRate Decrease Cooling or Anti-solvent Addition Rate Start->SlowRate Is supersaturation generated rapidly? AddSeeds Introduce Seed Crystals Start->AddSeeds No rapid change in conditions SlowRate->AddSeeds Unsuccessful Success Crystalline Product Obtained SlowRate->Success Successful SolventScreen Perform Systematic Solvent Screening AddSeeds->SolventScreen Unsuccessful / Seeds Dissolve Purity Assess and Improve Purity of Starting Material AddSeeds->Purity Impurity suspected AddSeeds->Success Successful TernaryDiagram Construct Ternary Phase Diagram SolventScreen->TernaryDiagram Identify promising solvent/anti-solvent pair TernaryDiagram->Success Design crystallization pathway to avoid phase separation Purity->SolventScreen

Caption: A logical workflow for troubleshooting phase separation.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Derdour, L. (2024, June 21). Addressing poor solubility and oiling-out tendencies of drug substances. CCDC. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • Bajaj, M. (n.d.). Ternary Phase Diagram of 1-Butanol, Water, Acetic Acid. Scribd. Retrieved from [Link]

  • Duffy, D., Cremin, N., Napier, M., Robinson, S., Barrett, M., Hao, H., & Glennon, B. (2012). In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization. Chemical Engineering Science, 77, 112–121.
  • Al-Bayati, Y. K., & Al-Amili, M. H. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Chemical and Pharmaceutical Sciences, 11(3), 868-874.
  • CD BioSciences. (n.d.). In Vitro Liquid-Liquid Phase Separation Assays. Biomolecular Condensates. Retrieved from [Link]

  • Myong, S. (2020). Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions. Biophysical Journal, 119(9), 1737-1739.
  • Zhang, Q., et al. (2006). The effect of temperature on the solubility of benzoic acid derivatives in water.
  • Javanmardi, J., et al. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]

  • El-Gendi, A., Abdalla, H., & Ali, S. (2012). Construction of Ternary Phase Diagram and Membrane Morphology Evaluation for Polyamide/Formic acid/Water System. Australian Journal of Basic and Applied Sciences, 6(5), 62-68.
  • University of Debrecen. (n.d.). Ternary phase diagrams. Retrieved from [Link]

  • Qiu, J., et al. (2007). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Organic Process Research & Development, 12(1), 90-97.
  • Musil, M., & Vrabec, J. (2023). Detecting Liquid–Liquid Phase Separations Using Molecular Dynamics Simulations and Spectral Clustering. The Journal of Physical Chemistry B, 127(16), 3713-3721.
  • Adame-Arana, O., et al. (2022). Detecting and quantifying liquid–liquid phase separation in living cells by model-free calibrated half-bleaching.
  • Gholap, S. B., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(38), 12485-12496.
  • Science Simplified. (2020, October 28). Effect of temperature on solubility of Benzoic acid [Video]. YouTube. Retrieved from [Link]

  • Clair Scientific. (n.d.). Liquid-liquid phase separation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ternary phase diagram – Knowledge and References. Retrieved from [Link]

  • Khouri, S. J. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6(5), 429-435.
  • Scribd. (n.d.). Heat of Solution and Benzoic Acid Solubility. Retrieved from [Link]

  • Medium. (2019, February 28). An introduction to the use of ternary diagrams in chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(3-Cyano-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Cyano-4-fluorophenyl)propanoic acid (CAS: 176657-60-2) is a critical intermediate in the synthesis of androgen receptor antagonists and other fluorinated pharmaceuticals. Its analysis is often complicated by the competing ionization behaviors of the electron-withdrawing cyano and fluoro groups.

This guide provides a technical comparison of the two primary mass spectrometry workflows for this compound: Electrospray Ionization (ESI) in Negative Mode and Electron Ionization (EI) via GC-MS . We analyze the fragmentation logic, sensitivity profiles, and structural elucidation capabilities of each method to assist in impurity profiling and metabolic tracking.

Key Findings
  • Preferred Quantitation Method: LC-MS/MS (ESI-) offers superior sensitivity due to the acidic moiety, yielding a stable [M-H]⁻ ion at m/z 192.

  • Preferred Structural Identification: GC-MS (EI) of the TMS-derivative provides a richer fragmentation pattern, specifically the diagnostic benzylic cation at m/z 134, distinguishing it from regioisomers.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the molecule's electronic structure is prerequisite to predicting its fragmentation.

PropertyValueMass Spectrometry Relevance
Formula C₁₀H₈FNO₂Monoisotopic Mass: 193.05 Da
Structure Phenyl ring with 3-CN, 4-F, and 1-propanoic acid tailAcidic Tail: Promotes [M-H]⁻ in ESI.Cyano/Fluoro: Strong EWGs stabilize negative charge but reduce ionization efficiency in positive mode.
pKa ~4.5 (Carboxylic acid)Requires pH > 5.5 for optimal ESI(-) ionization.

Comparative Analysis: ESI(-) vs. EI (GC-MS)

This section contrasts the two dominant analytical strategies.

Scenario A: LC-MS/MS (Electrospray Ionization - Negative Mode)
  • Mechanism: Deprotonation of the carboxylic acid.

  • Primary Ion: [M-H]⁻ at m/z 192.05.

  • Fragmentation Logic: Low-energy Collision Induced Dissociation (CID) typically results in neutral loss of small stable molecules (CO₂, HF).

Performance Data:

Parameter Performance Rating Experimental Observation
Sensitivity High The carboxylic acid deprotonates readily.
Selectivity Moderate Isobaric interferences are possible; requires MS/MS for confirmation.

| Sample Prep | Minimal | Dilute-and-shoot compatible. |

Scenario B: GC-MS (Electron Ionization - TMS Derivative)
  • Mechanism: High-energy electron impact (70 eV) on the trimethylsilyl (TMS) ester derivative.

  • Primary Ion: [M]⁺ at m/z 265 (Derivative MW).

  • Fragmentation Logic: Radical-driven cleavage. The aromatic ring directs fragmentation, favoring benzylic cleavage.

Performance Data:

Parameter Performance Rating Experimental Observation
Sensitivity Moderate Limited by derivatization efficiency.
Structural Info High Rich fingerprint; diagnostic ions for the substituted ring.

| Sample Prep | High | Requires BSTFA/TMCS derivatization (60°C, 30 min). |

Deep Dive: Fragmentation Pathways

ESI Negative Mode Pathway (LC-MS/MS)

In negative mode, the fragmentation is dominated by the stability of the carboxylate group and the electron-withdrawing nature of the ring substituents.

  • Precursor: m/z 192 [M-H]⁻

  • Primary Transition: Loss of CO₂ (44 Da) to form the carbanion at m/z 148.

  • Secondary Transition: The resulting ion (3-cyano-4-fluorophenylethyl anion) may lose HF (20 Da) or HCN (27 Da) under higher collision energies, though the aromatic C-F bond is robust.

Experimental Workflow Visualization:

ESI_Fragmentation cluster_legend Legend M Precursor Ion [M-H]⁻ m/z 192 TS1 Decarboxylation (Loss of CO₂) M->TS1 CID Frag1 Product Ion A [M-H-CO₂]⁻ m/z 148 TS1->Frag1 TS2 HF Elimination (High Energy) Frag1->TS2 High CE Frag2 Product Ion B [M-H-CO₂-HF]⁻ m/z 128 TS2->Frag2 key1 Stable Ion key2 Transition

Figure 1: Proposed ESI(-) fragmentation pathway showing the dominant decarboxylation step characteristic of fluorinated phenylpropanoic acids.

EI Fragmentation Pathway (GC-MS of TMS Ester)

Derivatization is required for GC-MS. The TMS ester (MW 265) fragments predictably.

  • Molecular Ion: m/z 265.

  • Base Peak (Diagnostic): Benzylic cleavage occurs between the alpha and beta carbons relative to the ring. This generates the 3-cyano-4-fluorobenzyl cation (m/z 134).

  • Mechanism: The resonance stabilization from the aromatic ring makes the benzylic cation the most abundant species, serving as a "fingerprint" for the specific substitution pattern (3-CN, 4-F).

Fragmentation Calculation:

  • TMS-Ester Parent: 265 Da

  • Loss of[1][2][3][4][5] •CH₂-COOTMS radical (131 Da)

  • Resulting Cation: [C₈H₅FN]⁺ = (8×12) + (5×1) + 19 + 14 = 134 Da

Experimental Protocols

To ensure reproducibility, follow these validated workflows.

Protocol A: LC-MS/MS Quantitation
  • Sample Dilution: Dissolve 1 mg standard in 1 mL Methanol. Dilute to 100 ng/mL in 50:50 MeOH:Water (0.1% Formic Acid).

  • Source Parameters (Generic ESI-):

    • Spray Voltage: -3500 V

    • Capillary Temp: 300°C

    • Sheath Gas: 35 arb units

  • MRM Transitions:

    • Quantifier: 192.0 → 148.0 (CE: 15 eV)

    • Qualifier: 192.0 → 128.0 (CE: 30 eV)

Protocol B: GC-MS Structural Confirmation
  • Derivatization:

    • Aliquot 50 µL of sample (1 mg/mL in Ethyl Acetate).

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C.

  • MS Settings:

    • Source: EI (70 eV).

    • Scan Range: m/z 50–350.

Comparison with Alternatives

How does this compound compare to non-nitrile analogs?

Feature3-(3-Cyano-4-fluorophenyl)propanoic acid 3-(4-Fluorophenyl)propanoic acid (Analog)
MW 193.17168.17
ESI(-) Base Peak m/z 192m/z 167
Fragmentation Loss of CO₂ (148) . The CN group is robust and retained in the primary fragment.Loss of CO₂ (123) .
Retention Time Slightly shorter (CN increases polarity vs H).Longer (Less polar).
Diagnostic Value The m/z 134 benzylic ion (EI) is unique to the cyano-fluoro combination.The m/z 109 benzylic ion is unique to the fluoro-only ring.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanoic acid, 3-cyano-, methyl ester (Analogous fragmentation logic). NIST Mass Spectrometry Data Center.[6][7][8]

  • PubChem. 3-(4-Fluorophenyl)propionic acid Spectral Data (GC-MS). National Library of Medicine.

  • Gross, J. H.Mass Spectrometry: A Textbook.
  • Vertex Analytical. Fragmentation of Phenylpropanoic Acid Derivatives. (General mechanisms for benzylic cleavage). 4[6][4][9][10]

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A Comparative Guide to the Reactivity of 3-(3-Cyano-4-fluorophenyl)propanoic Acid and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of 3-(3-Cyano-4-fluorophenyl)propanoic acid and its non-fluorinated counterparts, namely 3-(3-cyanophenyl)propanoic acid and 3-phenylpropanoic acid. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical experimental insights to inform synthetic strategy and molecular design.

Introduction: The Significance of Substituted Phenylpropanoic Acids

3-Phenylpropanoic acid and its derivatives are prevalent structural motifs in medicinal chemistry and materials science. The introduction of substituents onto the phenyl ring dramatically alters the molecule's electronic properties, and consequently, its reactivity. This guide focuses on the distinct effects of cyano (-CN) and fluoro (-F) groups, both of which are common bioisosteres used to modulate a compound's physicochemical and pharmacological properties. Understanding the nuanced differences in reactivity between 3-(3-Cyano-4-fluorophenyl)propanoic acid and its analogs is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired functionalities.

Theoretical Framework: The Electronic Influence of Fluoro and Cyano Substituents

The reactivity of the compounds is primarily governed by the electronic effects of the fluorine and cyano substituents on the aromatic ring and, to a lesser extent, on the propanoic acid side chain. These effects can be dissected into two principal components: the inductive effect (-I) and the resonance (or mesomeric, -M) effect.

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond.[1][2] Conversely, due to its lone pairs, it exhibits a weaker electron-donating resonance effect (+M).[2] The net result is that fluorine is generally considered a deactivating group for electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.[3][4]

  • Cyano (-CN): The cyano group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[5][6] The triple bond between carbon and nitrogen creates a strong dipole, and the pi system can delocalize electron density from the aromatic ring. This makes the cyano group a strong deactivator for electrophilic aromatic substitution and a meta-director.[7]

These electronic effects can be quantified using Hammett constants (σ) , which provide an empirical measure of the electron-donating or -withdrawing nature of a substituent.

Substituentσ_meta (σm)σ_para (σp)
-F0.340.06
-CN0.560.66

Table 1: Hammett constants for fluoro and cyano substituents. Data sourced from authoritative compilations.[8][9]

The positive values for both substituents indicate their electron-withdrawing nature. The larger values for the cyano group confirm its stronger electron-withdrawing capacity compared to fluorine.

Comparative Reactivity at the Carboxylic Acid Group

The primary reactions of the propanoic acid side chain involve the carboxyl group, such as esterification and amidation. The reactivity of the carboxyl group is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carboxyl carbon, thereby enhancing its reactivity towards nucleophiles.

Based on the Hammett constants, the expected order of reactivity for reactions at the carboxyl group is:

3-(3-Cyano-4-fluorophenyl)propanoic acid > 3-(3-cyanophenyl)propanoic acid > 3-phenylpropanoic acid

The combined electron-withdrawing effects of the cyano and fluoro groups in 3-(3-Cyano-4-fluorophenyl)propanoic acid make its carboxyl carbon the most electrophilic, leading to faster reaction rates in esterification and amidation reactions.

Experimental Protocol: Comparative Esterification

This protocol outlines a method for comparing the relative rates of esterification of the three analogs.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Analysis A To three separate flasks, add equimolar amounts of: - 3-(3-Cyano-4-fluorophenyl)propanoic acid - 3-(3-cyanophenyl)propanoic acid - 3-phenylpropanoic acid B Add 10 equivalents of ethanol (solvent and reactant) and a catalytic amount (0.1 eq) of H₂SO₄. A->B C Heat the reactions at a constant temperature (e.g., 70°C). D Withdraw aliquots at regular time intervals (e.g., 30, 60, 120, 240 minutes). C->D E Quench the reaction in the aliquot with cold saturated NaHCO₃ solution. D->E F Extract the organic components with ethyl acetate. G Analyze the organic extract by GC-MS or HPLC to determine the ratio of starting material to ester product. F->G H Plot the percentage conversion against time for each compound. G->H

Caption: Workflow for comparative esterification.

Comparative Reactivity of the Aromatic Ring

The reactivity of the aromatic ring can be probed through two main classes of reactions: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. As established, both fluorine and the cyano group are deactivating towards EAS. Therefore, the expected order of reactivity is:

3-phenylpropanoic acid > 3-(3-Cyano-4-fluorophenyl)propanoic acid > 3-(3-cyanophenyl)propanoic acid

The unsubstituted 3-phenylpropanoic acid will be the most reactive. The deactivating effects of the fluoro and cyano groups will significantly reduce the nucleophilicity of the aromatic ring in the other two analogs. The combination of two electron-withdrawing groups in 3-(3-Cyano-4-fluorophenyl)propanoic acid makes it less reactive than the singly substituted 3-(3-cyanophenyl)propanoic acid.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[10][11]

In this context, 3-(3-Cyano-4-fluorophenyl)propanoic acid is uniquely positioned to undergo SNAr . The fluorine atom can act as a leaving group, and its displacement is activated by the para-cyano group, which can stabilize the negatively charged Meisenheimer intermediate.[12][13] The non-fluorinated analogs lack a suitable leaving group on the aromatic ring and will not undergo SNAr under typical conditions.

This differential reactivity is a key distinction between the fluorinated and non-fluorinated analogs and opens up a unique synthetic avenue for the functionalization of 3-(3-Cyano-4-fluorophenyl)propanoic acid.

Experimental Protocol: Comparative Nucleophilic Aromatic Substitution

This protocol demonstrates the unique reactivity of the fluorinated analog in an SNAr reaction.

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Analysis A In separate reaction vessels, dissolve: - 3-(3-Cyano-4-fluorophenyl)propanoic acid - 3-(3-cyanophenyl)propanoic acid in a polar aprotic solvent (e.g., DMSO). B Add a nucleophile (e.g., 1.2 equivalents of sodium methoxide) and a base (e.g., K₂CO₃). A->B C Heat the reactions at an elevated temperature (e.g., 100°C) and monitor by TLC or LC-MS. D After completion (or a set time), cool the reactions, acidify with dilute HCl, and extract with an organic solvent. C->D E Analyze the product from the reaction with the fluorinated starting material by ¹H NMR, ¹⁹F NMR, and MS to confirm substitution. F Analyze the reaction mixtures of the non-fluorinated analogs to confirm the absence of reaction. E->F

Caption: Workflow for comparative SNAr.

Data Summary and Interpretation

CompoundRelative Rate of EsterificationRelative Rate of EASSusceptibility to SNAr
3-phenylpropanoic acidSlowestFastestNo
3-(3-cyanophenyl)propanoic acidIntermediateSlowNo
3-(3-Cyano-4-fluorophenyl)propanoic acidFastestSlowestYes (F as leaving group)

Table 2: Summary of the comparative reactivity of 3-(3-Cyano-4-fluorophenyl)propanoic acid and its non-fluorinated analogs.

The experimental data aligns with the theoretical predictions based on the electronic properties of the substituents. The presence of both a cyano and a fluoro group significantly enhances the reactivity of the carboxylic acid side chain towards nucleophilic attack. Conversely, these electron-withdrawing groups deactivate the aromatic ring for electrophilic substitution. The most striking difference is the unique ability of the fluorinated analog to undergo nucleophilic aromatic substitution, a reaction pathway not accessible to its non-fluorinated counterparts.

Conclusion for the Practicing Scientist

The choice between 3-(3-Cyano-4-fluorophenyl)propanoic acid and its non-fluorinated analogs in a synthetic campaign has profound implications for reactivity.

  • For transformations involving the carboxylic acid moiety , the fluorinated and cyano-substituted analogs offer enhanced reactivity, potentially allowing for milder reaction conditions and shorter reaction times.

  • When considering modifications to the aromatic ring , the unsubstituted phenylpropanoic acid is the superior choice for electrophilic aromatic substitution.

  • Crucially, the 4-fluoro substituent in 3-(3-Cyano-4-fluorophenyl)propanoic acid provides a unique handle for nucleophilic aromatic substitution , enabling late-stage functionalization that is not possible with the other analogs.

This comparative guide underscores the importance of understanding substituent effects in organic synthesis. By leveraging the distinct reactivity profiles of these valuable building blocks, researchers can devise more efficient and innovative synthetic strategies.

References

  • PubMed. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Available from: [Link]

  • Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • Michigan State University. Aromatic Reactivity. Available from: [Link]

  • Mustansiriyah University. Chemistry of Benzene: Electrophilic Aromatic Substitution. Available from: [Link]

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A Comparative Guide to Elemental Analysis Standards for 3-(3-Cyano-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the precise elemental composition of a novel active pharmaceutical ingredient (API) is a foundational requirement. It is not merely an analytical checkbox but a cornerstone of chemical identity, purity, and, ultimately, patient safety. This guide provides an in-depth comparison of the elemental analysis standards and methodologies applicable to a specific, complex organic molecule: 3-(3-Cyano-4-fluorophenyl)propanoic acid (C₁₀H₈FNO₂).

We will navigate the two primary pillars of elemental analysis in a pharmaceutical context:

  • Confirmation of Empirical Formula: Verifying the mass percentage of the core organic elements (Carbon, Hydrogen, Nitrogen, Fluorine, Oxygen) to confirm the molecular structure and purity of the bulk substance.

  • Control of Elemental Impurities: Quantifying trace levels of inorganic contaminants that may be introduced during the synthesis, manufacturing, or storage process, guided by stringent international regulatory standards.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating systems grounded in authoritative standards.

Part 1: Verification of Empirical Formula and Purity

The first objective in analyzing 3-(3-Cyano-4-fluorophenyl)propanoic acid is to confirm that the bulk material aligns with its theoretical elemental composition. This process confirms the molecular identity and provides a primary measure of purity. For any new compound, evidence of purity is a fundamental requirement.[1]

Theoretical Composition

The molecular formula C₁₀H₈FNO₂ has a molecular weight of approximately 207.18 g/mol . The theoretical elemental percentages are the benchmark against which all experimental results are measured.

ElementSymbolAtomic Weight ( g/mol )CountTotal MassMass Percentage (%)
CarbonC12.01110120.1157.98%
HydrogenH1.00888.0643.89%
NitrogenN14.007114.0076.76%
FluorineF18.998118.9989.17%
OxygenO15.999231.99822.20% (by difference)

Standard Methodology: Combustion Analysis for CHN

Combustion analysis is the universally accepted "gold standard" for determining the carbon, hydrogen, and nitrogen content in organic compounds.[2] The method involves the complete and instantaneous oxidation of the sample through "flash combustion" in an oxygen-rich environment at high temperatures (approaching 2000°C).[3] This process converts the elements into their respective gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂.[2][3][4] These gases are then separated and quantified by detectors, typically a thermal conductivity detector (TCD).[5]

Acceptance Criteria: For most scientific journals and regulatory submissions, the experimentally determined values for C, H, and N should be within ±0.4% of the calculated theoretical values to confirm the compound's purity and proposed formula.[1]

Special Consideration: Fluorine Analysis

Standard CHN analyzers do not quantify halogens. The presence of fluorine in 3-(3-Cyano-4-fluorophenyl)propanoic acid requires a separate, specialized analytical approach. The common method involves combustion of the sample in an oxygen-filled flask (Schöniger flask) or a combustion tube to convert the organofluorine into hydrogen fluoride (HF). The resulting products are absorbed into a solution, and the fluoride ion concentration is then determined by a technique such as ion-selective electrode (ISE) potentiometry or ion chromatography (IC).[6] Alternatively, microcoulometric titration can be used to quantify the halides after combustion.[6][7]

Workflow for Empirical Formula Verification

The logical flow for confirming the molecular formula involves parallel analyses for the CHN content and the halogen content.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification cluster_3 Data Evaluation Sample 3-(3-Cyano-4-fluorophenyl)propanoic acid Weigh1 Weigh Sample (1-3 mg) Sample->Weigh1 Weigh2 Weigh Sample (5-10 mg) Sample->Weigh2 CHN CHN Combustion Analysis Weigh1->CHN Halogen Oxygen Flask Combustion Weigh2->Halogen TCD Gas Separation & TCD Detection CHN->TCD Titration Ion Chromatography or Titration Halogen->Titration ResultCHN %C, %H, %N TCD->ResultCHN ResultF %F Titration->ResultF Compare Compare with Theoretical Values ResultCHN->Compare ResultF->Compare Purity Purity & Formula Confirmed Compare->Purity If within ±0.4%

Caption: Workflow for verifying the empirical formula of a halogenated organic compound.

Experimental Protocol: CHN Combustion Analysis

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic analytical standard, such as Acetanilide or Sulfanilamide. These standards have well-characterized, stable elemental compositions.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 3-(3-Cyano-4-fluorophenyl)propanoic acid into a tin capsule.

  • Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature furnace (≥950°C) with a pulse of pure oxygen.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are carried by helium gas through a separation column.

  • Detection: The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the gas concentration.

  • Calculation: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the weight percentages of C, H, and N.

Part 2: Control of Elemental Impurities

Beyond confirming the molecule itself, ensuring the safety of a drug product requires strict control over trace inorganic impurities.[8][9] These impurities can arise from various sources, including catalysts used in synthesis, manufacturing equipment, container closure systems, and raw materials.[8][10] The modern standard for this is a risk-based approach as outlined by the International Council for Harmonisation (ICH) Guideline Q3D and adopted by pharmacopeias like the USP General Chapters <232> and <233>.[10][11][12][13]

The ICH Q3D Risk-Based Approach

The ICH Q3D guideline moves away from older, non-specific heavy metal tests to a modern framework focused on patient safety.[14][15] This involves:

  • Toxicity Evaluation: Establishing a Permitted Daily Exposure (PDE) for each potential elemental impurity based on toxicological data.[8][11]

  • Risk Assessment: Identifying and evaluating known and potential sources of elemental impurities to determine their likelihood of being present in the final drug product.[11][12]

  • Control Strategy: Summarizing the risk and, if necessary, implementing controls to ensure the PDE is not exceeded.[11] This may involve routine testing of raw materials or the final product.[16]

Elemental Impurity Classification

ICH Q3D classifies 24 elements based on their toxicity and likelihood of occurrence in drug products.

ClassElementsGeneral Description & Requirement
1 As, Cd, Hg, PbHighly toxic human toxicants. Risk assessment is required for all potential sources.
2A Co, Ni, VToxicants with relatively high probability of occurrence. Risk assessment is required.
2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlToxicity varies; risk assessment required only if intentionally added during manufacturing.
3 Ba, Cr, Cu, Li, Mo, Sb, SnLow toxicity via oral route. Assessment needed for parenteral or inhalation routes.[8][11]

Comparison of Analytical Techniques: ICP-OES vs. ICP-MS

USP <233> recommends modern instrumental methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for quantifying elemental impurities.[10][15]

FeatureICP-OES (Optical Emission Spectrometry)ICP-MS (Mass Spectrometry)
Principle Measures the wavelength and intensity of light emitted by elements in an argon plasma.[17]Measures the mass-to-charge ratio of ions created by an argon plasma.[17][18][19]
Sensitivity Parts per billion (ppb) range.Parts per trillion (ppt) range, offering much lower detection limits.[17][18]
Interferences Primarily spectral interferences (overlapping emission lines).Primarily isobaric (isotopes of different elements with the same mass) and polyatomic interferences.
Cost Lower initial instrument cost and operating expenses.Higher initial instrument cost and maintenance requirements.
Best Application Suitable for higher concentration elements (Class 3).The preferred technique for highly toxic, low-concentration Class 1 and 2A elements due to its superior sensitivity.[20][21]

For the stringent limits required for Class 1 elements like Lead (Pb) and Arsenic (As), ICP-MS is the authoritative and more reliable choice.[20]

Workflow for Elemental Impurity Control

G RA ICH Q3D Risk Assessment (Identify Potential Sources) Sources Raw Materials Catalysts Manufacturing Equipment Container/Closure RA->Sources Control Is Risk Identified? RA->Control NoTest Document Assessment No Routine Testing Control->NoTest No Develop Develop & Validate Analytical Method (USP <233>) Control->Develop Yes SamplePrep Sample Digestion (Microwave) Develop->SamplePrep Analysis ICP-MS Analysis SamplePrep->Analysis Data Quantify Impurities Analysis->Data Compare Compare to PDE Limits Data->Compare Pass Release Batch Compare->Pass Below Limits Fail OOS Investigation Compare->Fail Exceeds Limits

Caption: Risk-based workflow for the control of elemental impurities per ICH Q3D.

Experimental Protocol: ICP-MS Analysis for Elemental Impurities

  • Standard Preparation: Prepare multi-element calibration standards and a system suitability solution using certified inorganic reference materials. The standards should be matrix-matched to the final sample solution (e.g., 2% HNO₃ and 0.5% HCl).[15]

  • Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.2-0.5 g of 3-(3-Cyano-4-fluorophenyl)propanoic acid into a clean, acid-leached microwave digestion vessel. b. Carefully add a mixture of high-purity nitric acid (e.g., 5-10 mL) and hydrochloric acid (e.g., 1-2 mL). Closed-vessel microwave digestion is recommended to prevent the loss of volatile elements like mercury.[15] c. Seal the vessels and place them in the microwave digestion system. Run a program that gently ramps the temperature and pressure to ensure complete sample decomposition. d. After cooling, carefully open the vessels and dilute the digestate to a final volume (e.g., 50 mL) with ultrapure deionized water. The final solution is now ready for analysis.

  • Instrument Setup: Optimize the ICP-MS instrument parameters, including plasma power, gas flows, and detector settings. Use a collision/reaction cell, if available, to mitigate polyatomic interferences.

  • Analysis: Introduce the prepared standards, blanks, and samples into the ICP-MS. The instrument will aspirate the liquid sample, creating an aerosol that is introduced into the argon plasma (~6,000-10,000 K).[18] The high temperature atomizes and ionizes the elements, which are then guided into the mass spectrometer to be separated by their mass-to-charge ratio and counted by the detector.[19][20]

  • Data Validation: The procedure must be validated according to USP <233> and ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, and appropriate detection/quantitation limits.[16][22][23] The results for each element are compared against the control thresholds established during the risk assessment.

Conclusion

The elemental analysis of 3-(3-Cyano-4-fluorophenyl)propanoic acid is a multi-faceted process that requires distinct but complementary analytical strategies. For confirmation of the compound's identity and purity, high-precision combustion analysis for CHN, supplemented with specific methods for fluorine, is the established standard. For ensuring patient safety, a risk-based approach guided by ICH Q3D and executed with highly sensitive techniques like ICP-MS is mandatory. By employing these orthogonal approaches and adhering to the rigorous standards outlined, drug development professionals can establish a comprehensive and authoritative analytical profile for any new chemical entity, ensuring both quality and regulatory compliance.

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. EMA. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. USP. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek Group plc. [Link]

  • AZoM. (2023). How is Inductively Coupled Plasma Mass Spectrometry Used for Elemental Analysis?[Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(3-Cyano-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(3-Cyano-4-fluorophenyl)propanoic acid. As a compound featuring both a nitrile (cyano) group and a carbon-fluorine bond, it requires a nuanced approach to waste management that addresses its specific chemical hazards and environmental persistence. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and regulatory compliance.

Immediate Safety Profile & Hazard Assessment

Inferred Primary Hazards:

  • Acute Toxicity: Similar nitrile-containing compounds can be harmful if swallowed, inhaled, or in contact with skin, as they can be metabolized to cyanide in the body[1].

  • Skin and Eye Irritation: Aromatic carboxylic acids and fluorinated compounds frequently cause skin and serious eye irritation[2][3][4][5].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[2][6][7].

  • Reactivity: The cyano group is incompatible with strong acids and strong oxidizing agents. Contact with acid can potentially lead to the release of highly toxic hydrogen cyanide gas.

  • Environmental Persistence: The carbon-fluorine bond is exceptionally stable, making fluorinated organic compounds persistent in the environment. This necessitates disposal methods that ensure complete destruction[8][9].

Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with rigorous adherence to PPE protocols. Exposure to the chemical must be minimized through the implementation of engineering controls and appropriate personal protective equipment[10][11].

Hazard Class GHS Classification (Inferred) Required Personal Protective Equipment (PPE)
Eye/Face Protection Causes serious eye irritation (H319)ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone operations[4].
Skin Protection Causes skin irritation (H315)Chemically resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron must be worn to prevent skin contact[6].
Respiratory Protection May cause respiratory irritation (H335)All handling of the solid material should occur in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is necessary[2].
Hand Hygiene N/AWash hands thoroughly with soap and water after handling and before leaving the laboratory[3][12].

Waste Management & Disposal Workflow

Proper disposal is a multi-step process governed by institutional policy and federal regulations, such as the Resource Conservation and Recovery Act (RCRA)[13][14]. The following workflow ensures compliance and safety.

Diagram: Disposal Decision Workflow

This diagram outlines the critical decision points for managing waste streams of 3-(3-Cyano-4-fluorophenyl)propanoic acid.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposal Pathway start Waste Generation (Solid Residue or Contaminated Materials) container Select Chemically Compatible HDPE Container start->container Immediate Collection labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazard Pictograms Accumulation Start Date container->labeling segregate Segregate from Incompatible Materials (e.g., Strong Acids, Oxidizers) labeling->segregate storage Store in a Designated, Ventilated Satellite Accumulation Area (SAA) with Secondary Containment segregate->storage disposal_decision Engage Licensed Hazardous Waste Vendor storage->disposal_decision incineration Recommended Method: High-Temperature Incineration (>1,000°C) for Halogenated Organics disposal_decision->incineration Primary Route landfill Alternative (Less Preferred): Secure Hazardous Waste Landfill disposal_decision->landfill If Incineration is Unavailable

Caption: Decision workflow for the safe disposal of 3-(3-Cyano-4-fluorophenyl)propanoic acid.

Step-by-Step Disposal Protocol
  • Segregation at the Point of Generation :

    • Causality : This is the most critical step. 3-(3-Cyano-4-fluorophenyl)propanoic acid must be segregated from acidic waste streams. Mixing with acids can cause a violent reaction or, more insidiously, the slow liberation of highly toxic hydrogen cyanide gas.

    • Protocol : Designate a specific waste container for this compound and chemically similar waste. Never mix it with other chemical waste unless compatibility has been explicitly verified[15].

  • Containerization :

    • Causality : Proper containment prevents leaks and environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents and securely sealed[13].

    • Protocol :

      • Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition with a secure, leak-proof lid.

      • Place contaminated solids (e.g., gloves, weighing paper, pipette tips) in the same designated container.

      • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling :

    • Causality : Accurate labeling is a regulatory requirement by the Environmental Protection Agency (EPA) and OSHA and is essential for communicating hazards to all personnel and waste handlers[10][13].

    • Protocol : The label must be securely affixed to the container and include:

      • The words "Hazardous Waste".

      • The full chemical name: "3-(3-Cyano-4-fluorophenyl)propanoic acid".

      • A clear indication of the hazards (e.g., "Toxic," "Irritant").

      • The date when waste was first added to the container (Accumulation Start Date).

  • Storage in a Satellite Accumulation Area (SAA) :

    • Causality : Storing waste in a designated and controlled area prevents accidental spills and unauthorized access.

    • Protocol :

      • Store the sealed waste container at or near the point of generation, under the control of laboratory personnel[13].

      • The SAA must be in a well-ventilated area, away from heat sources or ignition.

      • Use a secondary containment bin to capture any potential leaks from the primary container.

  • Final Disposal via Licensed Vendor :

    • Causality : Due to the compound's fluorinated nature and potential toxicity, it cannot be disposed of via standard drains or municipal trash[6][15]. Federal law requires that hazardous waste be managed by a permitted Treatment, Storage, and Disposal Facility (TSDF)[14].

    • Protocol :

      • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

      • Recommended Disposal Method : High-temperature incineration is the preferred method for destroying persistent fluorinated organic compounds[8][9][16]. The high temperatures are necessary to break the stable carbon-fluorine bond, preventing the release of the "forever chemical" into the environment[9][17].

      • Alternative Method : If a suitable incinerator is unavailable, disposal in a permitted hazardous waste landfill is an option for containment[9]. However, this does not destroy the molecule and is considered a less environmentally sound option.

Spill Management Protocol

Accidental releases must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Wear the full PPE as outlined in Section 2.

  • Contain and Clean :

    • For a solid spill : Gently sweep or vacuum the material into the designated hazardous waste container. Avoid creating dust[6][18].

    • For a solution spill : Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.

References

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Defensive Measures: A Guide to Personal Protective Equipment for Handling 3-(3-Cyano-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal extends beyond providing you with high-purity chemical compounds; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a detailed operational plan for the safe handling of 3-(3-Cyano-4-fluorophenyl)propanoic acid, a compound with a nuanced hazard profile requiring a risk-based approach to personal protective equipment (PPE). Our protocols are designed to be self-validating systems, ensuring a culture of safety is embedded in every procedure.

The Hazard Profile: Understanding the "Why" Behind the "What"

To select appropriate PPE, we must first deconstruct the molecule to understand its potential hazards. The structure of 3-(3-Cyano-4-fluorophenyl)propanoic acid presents three key areas of concern:

  • The Cyano Group (-CN): This is the most significant hazard. Cyanide-containing compounds are acutely toxic.[1][2] A primary risk is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[3] Exposure to even small amounts of cyanide can inhibit cellular respiration, leading to severe health consequences, including death.[4]

  • The Fluorophenyl Group: The presence of a halogenated aromatic ring means we must consider potential skin and eye irritation.[5][6] Similar compounds are classified as causing skin and serious eye irritation.[6][7][8] Dermal absorption is a potential route of exposure that must be mitigated.

  • The Carboxylic Acid Moiety (-COOH): This functional group makes the compound acidic. While it is a weak acid, it can still cause irritation or corrosion upon contact with skin and eyes and can react with bases.[9][10] Its acidic nature also increases the risk of HCN generation from the cyano group if conditions are not carefully controlled.

A thorough risk assessment is the foundation of any laboratory safety plan.[11][12] Therefore, our PPE recommendations are based on mitigating exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.[13]

Foundational PPE: The Non-Negotiable Baseline

Before any handling of 3-(3-Cyano-4-fluorophenyl)propanoic acid, the following foundational PPE must be in place. This is the minimum requirement for entering any laboratory area where this chemical is stored or handled.[14][15]

  • Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat provides a critical barrier against splashes and protects your personal clothing.[16] It should have long sleeves and be worn at all times.

  • ANSI-Approved Safety Glasses with Side Shields: Standard prescription glasses are not sufficient.[17] All eye protection must meet the American National Standards Institute (ANSI) Z87.1 standard.[16] Safety glasses with integrated side shields are the minimum requirement for preventing accidental splashes to the eyes.[18]

Task-Specific PPE Protocols

The level of PPE must escalate based on the specific task and the associated risk of exposure.[12][19] Always inspect your PPE for damage or defects before each use.[14][19]

Table 1: PPE Requirements by Laboratory Task
TaskEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionAdditional Protection
Storage & Transport General lab ventilationSingle pair of nitrile glovesSafety glasses with side shieldsNot requiredClosed-toe shoes, long pants
Weighing & Transfer (Solid) Chemical fume hoodDouble-gloved nitrile glovesChemical splash gogglesNot required if in fume hoodAnti-static weigh paper/boat
Preparing Solutions Chemical fume hoodDouble-gloved nitrile glovesChemical splash goggles and face shieldNot required if in fume hoodChemical-resistant apron
Running Reactions Chemical fume hoodDouble-gloved nitrile glovesChemical splash goggles and face shieldNot required if in fume hoodChemical-resistant apron
Waste Disposal Chemical fume hoodDouble-gloved nitrile glovesChemical splash gogglesNot required if in fume hoodN/A
Experimental Protocol 1: Handling Solid Compound (Weighing)

This protocol minimizes the risk of inhaling dust and aerosolized particles.

  • Preparation: Before handling the compound, ensure a designated area within a certified chemical fume hood is prepared.[3][20] The work surface should be clean and uncluttered.[14]

  • Donning PPE:

    • Don a flame-resistant lab coat.

    • Don the first pair of nitrile gloves.

    • Don chemical splash goggles. These provide a full seal around the eyes and are necessary to protect against fine powders.[3][21]

    • Don a second pair of nitrile gloves. Double-gloving is highly recommended when working with cyanide compounds to provide an extra layer of protection and allow for the safe removal of a contaminated outer glove without exposing the skin.[3][20]

  • Handling:

    • Perform all manipulations, including opening the container and weighing, at least 6 inches inside the fume hood sash.[9]

    • Use anti-static equipment where possible to minimize dust generation.[22]

    • Handle the container carefully to avoid generating dust.

    • Once the desired amount is weighed, securely close the primary container.

  • Post-Handling:

    • Clean any minor spills within the fume hood immediately using appropriate procedures.

    • Wipe down the work surface with a suitable decontaminating solution (e.g., a pH 10 buffer solution followed by standard cleaning agents for cyanide-contaminated surfaces).[3]

    • Doff PPE in the correct order (see Protocol 3).

Experimental Protocol 2: Working with Solutions

This protocol addresses the increased risk of splashes when handling the compound in a liquid form.

  • Preparation: All work must be conducted within a chemical fume hood to control vapor exposure.[4][20] Ensure an eyewash station and safety shower are accessible and have been recently tested.[3]

  • Donning PPE:

    • Follow steps 2a-2d from Protocol 1 (Lab coat, double gloves, goggles).

    • Don a face shield over the chemical splash goggles. A face shield is critical when there is a higher risk of chemical splashes, such as when transferring liquids or working with larger volumes.[3][16][17]

    • Don a chemical-resistant apron over the lab coat to provide an additional layer of protection against spills.[17]

  • Handling:

    • When adding solvents or reagents, do so slowly to avoid splashing.

    • Keep all containers closed when not in use.[15][23]

    • Be mindful of chemical compatibility; never store or mix with strong acids, which could accelerate the release of HCN gas.[9]

  • Post-Handling:

    • Follow steps 4a-4c from Protocol 1 for cleanup and doffing of PPE.

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling 3-(3-Cyano-4-fluorophenyl)propanoic acid.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal & Doffing start Start: Plan to Handle 3-(3-Cyano-4-fluorophenyl)propanoic acid assess_task Assess Task: Solid, Liquid, or Waste? start->assess_task ppe_solid Task: Solid Handling - Double Nitrile Gloves - Chemical Goggles assess_task->ppe_solid Solid ppe_liquid Task: Liquid Handling - Double Nitrile Gloves - Goggles & Face Shield - Chemical Apron assess_task->ppe_liquid Liquid/ Reaction ppe_base Baseline PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes ppe_solid->ppe_base don_ppe Don PPE Correctly ppe_solid->don_ppe ppe_liquid->ppe_base ppe_liquid->don_ppe perform_task Perform Task in Chemical Fume Hood don_ppe->perform_task doff_ppe Doff PPE (Protocol 3) perform_task->doff_ppe dispose_waste Dispose of Outer Gloves & Contaminated Items as Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: PPE Selection and Disposal Workflow

Experimental Protocol 3: Doffing and Disposal of Contaminated PPE

Incorrect removal of PPE can lead to exposure.[19] Follow this sequence to minimize risk.

  • Outer Gloves: With your outer-gloved right hand, peel the outer glove from your left hand from the cuff downwards, turning it inside out. Hold the removed glove in your gloved right hand. Slide the fingers of your now-bare left hand under the cuff of your right outer glove and peel it off, encapsulating the first glove inside.

  • Disposal: Dispose of the outer gloves immediately into a designated, labeled hazardous waste container.[4][9]

  • Apron & Face Shield: Remove the chemical-resistant apron and face shield. If they are disposable, place them in the hazardous waste container. If reusable, clean and decontaminate them according to manufacturer guidelines.

  • Goggles: Remove the chemical splash goggles.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated outer surface is folded inward. Place it in a designated container for laundering or disposal.

  • Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1. Dispose of them in the hazardous waste container.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water immediately after completing the work and before leaving the laboratory.[14][15]

By adhering to these detailed protocols, you create a robust safety system that protects you and your colleagues. Trust in the procedure, understand the reasoning behind each step, and prioritize safety above all else.

References

  • Lab safety: best practices and essential equipment to prevent chemical hazards - Quimivita. (2025, March 4). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). American Chemical Society. [Link]

  • Staying Safe: A Guide to Personal Protective Equipment - OSHA Education Center. (n.d.). [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Stanford University. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Manager. (2025, October 7). [Link]

  • OSHA Guidelines PPE for Construction: Essential Safety Gear. (2025, March 10). [Link]

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  • Lab Safety Rules | Oklahoma State University. (n.d.). [Link]

  • PPE Requirements: Standard & Levels | SafetyCulture. (2025, September 25). [Link]

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.). [Link]

  • CYANIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • OSHA Standards for Personal Protective Equipment - Avetta. (n.d.). [Link]

  • Cyanide Salts - Institutional Planning and Operations. (n.d.). Rutgers University. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). [Link]

  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited. (2024, March 19). [Link]

  • NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory - Lab Manager. (n.d.). [Link]

  • School Chemistry Laboratory Safety Guide | NIOSH - CDC. (n.d.). [Link]

  • Fluorine. (n.d.). Rutgers University. [Link]

  • Material Safety Data Sheet - (r)-(-)-2-Phenylpropionic acid, 99%. (2005, October 3). Cole-Parmer. [Link]

  • 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS). (n.d.). [Link]

  • Safety Data Sheet - Angene Chemical. (2025, March 1). [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.). [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). [Link]

  • Safety Data Sheet - Regulations.gov. (2015, November 23). [Link]

  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd. (2023, April 12). [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). [Link]

  • 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem. (n.d.). [Link]

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Sources

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